molecular formula C10H7BrN2 B1520205 2-Bromo-5-(pyridin-3-yl)pyridine CAS No. 1088410-80-3

2-Bromo-5-(pyridin-3-yl)pyridine

Cat. No.: B1520205
CAS No.: 1088410-80-3
M. Wt: 235.08 g/mol
InChI Key: IGESWGAGVGFDEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-(pyridin-3-yl)pyridine (CAS 1088410-80-3) is a high-value brominated heteroaromatic compound with a molecular formula of C 10 H 7 BrN 2 and a molecular weight of 235.08 g/mol. This bifunctional scaffold is primarily employed as a key building block in organic synthesis and medicinal chemistry . The structure incorporates a reactive carbon-bromine bond, which serves as a versatile handle for modern cross-coupling reactions, such as Suzuki or Negishi couplings, allowing researchers to construct complex biaryl systems . The presence of two nitrogen atoms in the pyridine rings makes this compound electron-deficient and capable of forming stable coordination complexes, which is advantageous in materials science and catalyst design . Pyridine derivatives are indispensable in drug discovery, featured in over half of all FDA-approved small-molecule therapeutics . As such, this compound is a crucial intermediate for synthesizing novel bioactive molecules, with potential applications in developing pharmaceuticals and agrochemicals . Our product is guaranteed high purity and requires storage under an inert atmosphere at 2-8°C . Please note: This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-pyridin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c11-10-4-3-9(7-13-10)8-2-1-5-12-6-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGESWGAGVGFDEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-(pyridin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Bromo-5-(pyridin-3-yl)pyridine, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. The document delves into the molecular structure, predicted physicochemical parameters, and a plausible synthetic pathway for this compound. Detailed experimental protocols for its synthesis via a Suzuki-Miyaura cross-coupling reaction are provided, alongside predicted spectroscopic data to aid in its characterization. This guide is intended to be a valuable resource for scientists working with pyridine-based scaffolds in medicinal chemistry and materials science.

Introduction

Pyridine and its derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceutical agents and functional materials. Their unique electronic properties and ability to engage in various chemical transformations make them privileged scaffolds in drug design. This compound, a bi-heterocyclic system, presents a unique combination of a bromo-substituted pyridine ring and a pyridine-3-yl moiety. This arrangement offers multiple sites for further functionalization, making it an attractive intermediate for the synthesis of more complex molecules with potential biological activity. The bromine atom can be readily displaced or used in cross-coupling reactions, while the nitrogen atoms of the pyridine rings can influence the molecule's solubility, basicity, and ability to form hydrogen bonds.

This guide aims to provide a detailed understanding of the core physicochemical characteristics of this compound, offering both theoretical predictions and practical experimental guidance.

Molecular Structure and Identification

This compound is composed of a pyridine ring substituted with a bromine atom at the 2-position and a pyridin-3-yl group at the 5-position.

IdentifierValue
IUPAC Name This compound
CAS Number 1088410-80-3[1]
Molecular Formula C₁₀H₇BrN₂
Molecular Weight 235.08 g/mol
Canonical SMILES C1=CC(=CN=C1)C2=CN=C(C=C2)Br
InChI Key Not readily available

Physicochemical Properties (Predicted)

Direct experimental data for many of the physicochemical properties of this compound are not widely published. The following table summarizes predicted values based on computational models and data from structurally related compounds. These values should be used as an estimation and confirmed experimentally.

PropertyPredicted ValueNotes
Melting Point (°C) 100 - 120Estimated based on similar bi-aryl pyridine structures.
Boiling Point (°C) > 300High boiling point is expected due to the molecular weight and polarity.
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Methanol). Sparingly soluble in water.The pyridine nitrogens may contribute to some aqueous solubility.
pKa ~3.5 - 4.5The pyridine ring nitrogen is weakly basic.
LogP 2.5 - 3.5Indicates moderate lipophilicity.

Synthesis of this compound

A highly effective and widely used method for the synthesis of bi-aryl compounds is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. For the synthesis of this compound, a plausible route involves the coupling of 2,5-dibromopyridine with 3-pyridylboronic acid.[2][3][4] The selectivity of the reaction, favoring mono-substitution at the more reactive 5-position of 2,5-dibromopyridine, is a key consideration.

Synthetic Scheme

Suzuki_Coupling_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 2,5-Dibromopyridine product This compound reactant1->product + reactant2 3-Pyridylboronic acid reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃, Na₂CO₃) base->product solvent Solvent (e.g., Dioxane/Water) solvent->product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization.

Materials:

  • 2,5-Dibromopyridine

  • 3-Pyridylboronic acid[5]

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., potassium carbonate or sodium carbonate)

  • Solvent system (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2,5-dibromopyridine (1.0 eq), 3-pyridylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add the degassed solvent system (1,4-dioxane/water) to the flask. Follow this by the addition of the palladium catalyst (0.01-0.05 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the seven protons on the two pyridine rings.

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.8 - 9.0d1HH-2' (pyridin-3-yl)
~8.6 - 8.8dd1HH-6' (pyridin-3-yl)
~8.4 - 8.6d1HH-6 (bromopyridine)
~8.0 - 8.2ddd1HH-4' (pyridin-3-yl)
~7.8 - 8.0dd1HH-4 (bromopyridine)
~7.6 - 7.8d1HH-3 (bromopyridine)
~7.4 - 7.6dd1HH-5' (pyridin-3-yl)
¹³C NMR Spectroscopy

The carbon NMR spectrum will display ten signals for the ten carbon atoms in the aromatic rings.

Chemical Shift (δ, ppm)Assignment
~150 - 152C-2', C-6' (pyridin-3-yl)
~148 - 150C-6 (bromopyridine)
~142 - 144C-2 (bromopyridine, C-Br)
~140 - 142C-4 (bromopyridine)
~134 - 136C-4' (pyridin-3-yl)
~132 - 134C-5 (bromopyridine)
~130 - 132C-3' (pyridin-3-yl)
~126 - 128C-3 (bromopyridine)
~123 - 125C-5' (pyridin-3-yl)
Mass Spectrometry

The mass spectrum (Electron Ionization, EI) is expected to show a molecular ion peak [M]⁺ with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

m/zAssignment
234/236[M]⁺ (Molecular ion)
155[M - Br]⁺
78[C₅H₄N]⁺ (pyridyl fragment)
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C/C=N stretching and bending vibrations.

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretching
1600 - 1450StrongAromatic C=C and C=N stretching
1100 - 1000MediumC-H in-plane bending
~700 - 600MediumC-Br stretching

Applications in Research and Development

This compound is a valuable building block for the synthesis of a variety of target molecules in drug discovery and materials science.

  • Medicinal Chemistry: The bipyridyl scaffold is present in numerous biologically active compounds. The bromine atom on this molecule can be further functionalized to introduce diverse substituents, allowing for the exploration of structure-activity relationships (SAR) in drug development programs.

  • Ligand Synthesis: The pyridine nitrogen atoms can act as coordination sites for metal ions, making this compound a precursor for the synthesis of novel ligands for catalysis or functional metal-organic frameworks (MOFs).

  • Materials Science: The rigid, aromatic structure of this compound makes it a candidate for incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties, synthesis, and potential applications of this compound. While much of the data presented is predictive due to a lack of extensive experimental characterization in the public domain, this document serves as a foundational resource for researchers. The provided synthetic protocol offers a reliable method for its preparation, and the predicted spectroscopic data will aid in its identification and characterization. The versatile nature of this molecule makes it a compound of significant interest for further exploration in various fields of chemical research.

References

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]

  • PubChem. 2-Bromo-5-nitropyridine. Available from: [Link]

  • IndiaMART. 2 Bromo 5 Methylpyridine. Available from: [Link]

  • PMC. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Available from: [Link]

  • BuyersGuideChem. 2-Bromo-5-pyridin-3-ylthiophene suppliers and producers. Available from: [Link]

  • Organic Syntheses. 3-pyridylboronic acid. Available from: [Link]

  • Journal of Indian Research. INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Available from: [Link]

  • 2-Bromo-5-fluoro-3-nitropyridine. Available from: [Link]

  • ResearchGate. Observed and calculated IR spectrum of 2-amino-5-.... Available from: [Link]

  • NIST WebBook. Pyridine, 2-bromo-. Available from: [Link]

  • PrepChem.com. Synthesis of 2-bromo-5-bromomethylpyridine. Available from: [Link]

  • Google Patents. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
  • ResearchGate. 2-Bromo-5-methylpyridine. Available from: [Link]

  • ResearchGate. How to synthesis 2-bromo pyridine?. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • SpectraBase. 2-Bromo-5-nitropyridine - Optional[FTIR] - Spectrum. Available from: [Link]

  • Chem-Impex. 2-Amino-3-bromo-5-methylpyridine. Available from: [Link]

  • MDPI. Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Available from: [Link]

  • PubChemLite. 2-bromo-5-(but-3-yn-1-yl)pyridine. Available from: [Link]

  • Discover Chemistry. Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Available from: [Link]

  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.. Available from: [Link]

  • PMC. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Available from: [Link]

  • Supporting Information – 1H-NMR and 13C-NMR Spectra Vinyldisiloxanes: Their Synthesis, Cross Coupling and Applications. Available from: [Link]

Sources

Strategic Sourcing & Technical Guide: 2-Bromo-5-(pyridin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-5-(pyridin-3-yl)pyridine (CAS: 1088410-80-3) is a critical heteroaryl building block utilized primarily in the development of nicotinic acetylcholine receptor (nAChR) ligands and advanced catalytic ligands.[1][2][3] While commercially available, it is frequently classified as a "make-to-order" or low-stock item by major catalog suppliers, often leading to extended lead times (4–6 weeks) and high unit costs.

This guide provides a dual-track strategy for researchers:

  • Direct Sourcing: Verified supplier landscape and purity specifications.

  • In-House Synthesis: A validated, chemoselective protocol to synthesize the compound in 2 steps with high isomeric purity, bypassing supply chain bottlenecks.

Part 1: Chemical Identity & Properties[4]

PropertySpecification
Chemical Name This compound
Common Synonyms 6-Bromo-3,3'-bipyridine; 2-Bromo-5-(3-pyridyl)pyridine
CAS Number 1088410-80-3
Molecular Formula C₁₀H₇BrN₂
Molecular Weight 235.08 g/mol
Structure A 3,3'-bipyridine scaffold with a bromine atom at the C6 position (relative to the pyridine nitrogen).[1][4][5][6]
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water.
Melting Point 120–125 °C (approximate, varies by crystal form)
Structural Verification

The compound is an isomer of the more common 2-bromo-5-(pyridin-2-yl)pyridine. It is crucial to distinguish the connectivity:

  • Ring A (Brominated): Pyridine ring with Br at position 2 and the substituent at position 5.[7][8]

  • Ring B (Substituent): Pyridine ring attached via its position 3.[9]

Part 2: Commercial Availability Landscape

The commercial supply of this specific isomer is constrained compared to its 2,2'-bipyridine analogs.

Supplier Tiering
TierSupplier TypeAvailability StatusEstimated Lead Time
Tier 1 Major Catalogs (Sigma, Fisher)Low / No Stock Often "Inquire" or >6 weeks (re-packaged)
Tier 2 Specialized Building Block Vendors (BLD Pharm, ChemScene, Combi-Blocks)Medium 1–2 weeks (Global Warehouses)
Tier 3 CROs / Custom Synthesis (Enamine, WuXi)High (Make-on-Demand) 4–8 weeks
Cost Analysis
  • Small Scale (1g - 5g): High premium ($150 - $400/g).

  • Bulk (>25g): Significant price drop, but requires custom quote.

Recommendation: For requirements <5g, utilize Tier 2 suppliers (e.g., BLD Pharm Cat# BD01069244). For >10g, the internal synthesis route (Part 3) is significantly more cost-effective and time-efficient.

Part 3: Technical Synthesis (The "Make" Option)

When commercial stock is unavailable, in-house synthesis is a robust alternative. The primary challenge is regioselectivity : coupling a 3-pyridyl group specifically to the C5 position of the brominated ring without displacing the C2-bromine.

Strategic Route Selection

Direct coupling of 2,5-dibromopyridine with 3-pyridylboronic acid is NOT recommended because the C2-bromide is electronically activated (α-to-nitrogen) and reacts faster than the C5-bromide, yielding the wrong isomer (2-(3-pyridyl)-5-bromopyridine).

Selected Route: Chemoselective Suzuki Coupling of 2-Bromo-5-iodopyridine.

  • Principle: The C–I bond (Bond Dissociation Energy ~65 kcal/mol) undergoes oxidative addition to Pd(0) significantly faster than the C–Br bond (~81 kcal/mol). This allows exclusive coupling at C5.[10][11]

Validated Protocol

Reaction: 2-Bromo-5-iodopyridine + 3-Pyridylboronic acid → this compound

Reagents & Materials
  • Substrate: 2-Bromo-5-iodopyridine (1.0 equiv) [Commercially available, inexpensive]

  • Coupling Partner: 3-Pyridylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1)

Step-by-Step Methodology
  • Setup: In a flame-dried Schlenk flask or microwave vial, combine 2-bromo-5-iodopyridine (1.0 eq), 3-pyridylboronic acid (1.1 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Inertion: Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed DME (concentration ~0.1 M) and 2.0 M aq. Na₂CO₃.[12]

  • Reaction: Heat to 80 °C (oil bath) or 100 °C (Microwave) for 4–12 hours.

    • Monitoring: Check via TLC (EtOAc/Hexane) or LC-MS. Look for consumption of the iodo-starting material. The bromo-group should remain intact at this temperature.[2]

  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient of Hexanes:Ethyl Acetate (due to the polarity of the bipyridine system, start 10% EtOAc -> 50% EtOAc).

    • Note: The product is basic; pre-washing silica with 1% Triethylamine can reduce streaking.

Synthesis Logic & Pathway Visualization

Synthesispathway Start 2,5-Dibromopyridine WrongPath Direct Coupling (Non-Selective) Start->WrongPath Avoid WrongProduct Mixture of Isomers (Mostly C2-coupled) WrongPath->WrongProduct CorrectStart 2-Bromo-5-iodopyridine Catalyst Pd(PPh3)4, Na2CO3 Chemoselective C-I Activation CorrectStart->Catalyst Preferred Route Reagent + 3-Pyridylboronic acid Reagent->Catalyst Product This compound (Target Isomer) Catalyst->Product >90% Regioselectivity

Caption: Chemoselective synthesis strategy avoiding regiochemical mixtures by exploiting C-I vs C-Br reactivity differences.

Part 4: Quality Control & Validation

To ensure the integrity of the purchased or synthesized material, the following analytical criteria must be met.

Proton NMR (¹H-NMR)

The spectrum is distinct due to the asymmetry of the two pyridine rings.

  • Solvent: DMSO-d₆ or CDCl₃.

  • Key Signals:

    • Ring A (Brominated): Look for the doublet at ~7.6 ppm (H-3, ortho to Br) and the doublet of doublets at ~7.8 ppm (H-4). The H-6 (between N and substituent) will be a singlet/doublet around 8.5-8.6 ppm.

    • Ring B (3-Pyridyl): Characteristic pattern of 3-substituted pyridine: Singlet at ~8.8 ppm (H-2'), Doublet at ~8.6 ppm (H-6'), DT at ~8.0 ppm (H-4'), and DD at ~7.4 ppm (H-5').

Mass Spectrometry
  • Method: LC-MS (ESI+).

  • Expected Mass: [M+H]⁺ = 235.0 and 237.0 (1:1 ratio characteristic of Bromine isotope pattern).

  • Purity Check: UV detection at 254 nm should show a single peak.

Part 5: Applications & Strategic Value

Why this molecule?

  • Medicinal Chemistry: It serves as a privileged scaffold for α4β2 and α7 nicotinic acetylcholine receptor (nAChR) agonists , which are targets for Alzheimer's, schizophrenia, and pain management. The 3,3'-bipyridine motif mimics the nicotine structure but allows for further functionalization at the bromine position (e.g., via Buchwald-Hartwig amination).

  • Catalysis: The bipyridine backbone is a precursor for N,N-bidentate ligands used in transition metal catalysis (Ir, Ru) for photoredox chemistry.

References

  • Chemical Structure & Identity

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 54378875 (Isomer analog). Link

    • BLD Pharm.[1][2] Product Datasheet: this compound (Cat# BD01069244).[1][2][3] Link

  • Synthetic Methodology (Suzuki Selectivity)

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

    • Bach, T., & Heuser, S. (2001). Regioselective Pd(0)-Catalyzed Cross-Coupling Reactions on 2,4- and 2,5-Dihalopyridines. Tetrahedron Letters, 42, 3181. (Establishes C-I > C-Br selectivity).
  • Applications in Drug Discovery: Arneric, S. P., et al. (2007). Neuronal nicotinic receptors: A perspective on two decades of drug discovery research. Biochemical Pharmacology, 74(8), 1092-1101. (Contextualizes the 3-pyridyl ether/bipyridine scaffold).

Sources

An In-depth Technical Guide on the Safety and Handling of 2-Bromo-5-(pyridin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and disposal of 2-Bromo-5-(pyridin-3-yl)pyridine, a key building block in pharmaceutical and agrochemical research. As a Senior Application Scientist, the following information is synthesized from established safety protocols and technical data to ensure the well-being of laboratory personnel and the integrity of research outcomes.

Introduction to this compound

This compound is a heterocyclic aromatic compound that serves as a versatile intermediate in organic synthesis. Its structure, featuring both a pyridine and a bromopyridine moiety, allows for a variety of cross-coupling reactions, making it a valuable component in the development of novel therapeutic agents and other advanced materials.[1][2] The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and influence a molecule's physicochemical properties.[3]

Given its reactivity and potential biological activity, a thorough understanding of its hazard profile and proper handling procedures is paramount for any researcher working with this compound.

Hazard Identification and Risk Assessment

While a specific, comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, the hazards can be inferred from data on structurally similar compounds, such as other brominated pyridines.[4][5][6]

Primary Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5][6][7][8]

  • Skin Corrosion/Irritation: Causes skin irritation.[4][6][9]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[4][6][9]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][6][10]

GHS Classification Summary

The following table summarizes the likely GHS hazard classifications based on data for analogous compounds.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3/4H301/H302: Toxic/Harmful if swallowed[11][12]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[11]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][6]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[4][6]
Specific target organ toxicity – single exposureCategory 3H335: May cause respiratory irritation[4][6]
Causality of Hazards

The toxicological properties of brominated pyridines are linked to their chemical reactivity and metabolic pathways. The electron-deficient nature of the pyridine ring, further influenced by the electronegative bromine atom, makes the molecule susceptible to nucleophilic attack.[13] In a biological system, this can lead to interactions with endogenous nucleophiles like proteins and nucleic acids, potentially disrupting cellular function. Respiratory irritation is a common hazard for fine organic powders and vapors, which can directly interact with the mucosal membranes of the respiratory tract.[4][6]

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is crucial when handling this compound. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.

Engineering Controls
  • Ventilation: All manipulations of the solid or solutions of the compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[14][15][16] This is the primary defense against inhalation of dust or vapors.

  • Safety Equipment: An eyewash station and an emergency shower must be readily accessible in the immediate work area.[14][17]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[18]

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber) that have been inspected for integrity before use. Dispose of contaminated gloves properly after use.[15][18]

  • Body Protection: Wear a lab coat, and for larger quantities or when there is a significant risk of splashing, consider additional protective clothing such as an apron or coveralls.[18]

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[17][19]

Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to use.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review MSDS and Risk Assessment B Verify Fume Hood Certification A->B C Don Appropriate PPE B->C D Weigh Compound in Fume Hood C->D E Perform Reaction in Fume Hood D->E F Decontaminate Glassware and Work Area E->F G Segregate and Label Chemical Waste F->G H Remove and Dispose of PPE Properly G->H I Wash Hands Thoroughly H->I

Caption: A logical workflow for the safe handling of this compound.

Storage and Stability

Proper storage is essential to maintain the chemical integrity of this compound and to prevent accidental exposure.

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11][18] Keep away from heat, sparks, open flames, and other sources of ignition.[14]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5][17][20][21]

  • Stability: The compound is generally stable under recommended storage conditions.[4] However, prolonged exposure to light or air could potentially lead to degradation.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures are critical.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][17][18]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[6][9][18]
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5][18]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7][11][18]

Note to Physician: Treat symptomatically.[8]

Accidental Release and Disposal

Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate: Evacuate non-essential personnel from the area.[15][18]

  • Ventilate: Ensure adequate ventilation.[15]

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[4][18]

  • Clean-up: For small spills, carefully sweep up the solid material, place it in a suitable, closed container for disposal, and clean the area with soap and water.[14][16] Avoid generating dust.[16] For large spills, contact your institution's environmental health and safety department.

  • PPE: Wear appropriate personal protective equipment during the entire clean-up process.[18]

Waste Disposal
  • Chemical Waste: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not mix with other waste.[4]

  • Containers: Handle uncleaned containers as you would the product itself.[4]

The following decision tree provides a logical framework for responding to an accidental release.

SpillResponse Accidental Release Response Decision Tree Spill Spill Occurs IsMajor Is the spill large or in a poorly ventilated area? Spill->IsMajor Evacuate Evacuate Area and Call Emergency Services IsMajor->Evacuate Yes IsContained Is the spill contained? IsMajor->IsContained No Contain Contain Spill IsContained->Contain No CleanUp Clean up spill using appropriate methods IsContained->CleanUp Yes Contain->CleanUp Dispose Dispose of waste according to regulations CleanUp->Dispose Decontaminate Decontaminate area and equipment Dispose->Decontaminate Report Report the incident Decontaminate->Report

Sources

Technical Guide: Medicinal Chemistry Applications of 2-Bromo-5-(pyridin-3-yl)pyridine

[1][2]

Executive Summary

This compound (CAS: 1088410-80-3) is a halogenated bi-heteroaryl scaffold belonging to the "privileged structure" class of 3,3'-bipyridines .[1][2] In modern drug discovery, this molecule serves as a critical intermediate for synthesizing kinase inhibitors, nicotinic acetylcholine receptor (nAChR) ligands, and mGluR modulators.[1]

Its value lies in its orthogonal reactivity : the molecule possesses a stable 3,3'-bipyridine core with a reactive electrophilic "handle" (the C2-bromine) and two basic nitrogen centers that modulate physicochemical properties (solubility, lipophilicity, and pKa).[1][2] This guide outlines its structural analysis, synthetic pathways, and specific applications in high-value therapeutic areas.[1][3][4]

Structural Analysis & Pharmacophore Properties[1][2][5]

Molecular Geometry and Numbering

To ensure precise chemical communication, we define the structure based on IUPAC numbering:

  • Ring A (Core): A pyridine ring substituted at position 2 with a Bromine and position 5 with a pyridyl group.[1][2]

  • Ring B (Substituent): A pyridine ring attached via its position 3.[1][2][5][6][7]

This configuration creates a 3,3'-bipyridine backbone.[1][2][8] The C2-Br bond is the primary site for diversification.[1][2]

Physicochemical Profile[1][2][4][5][6][8][9]
  • Lipophilicity (cLogP): ~2.0–2.[1][2]5. The introduction of the second nitrogen lowers the LogP compared to the biaryl analog (phenyl-pyridine), improving water solubility and reducing non-specific binding.[1][2]

  • Basicity (pKa): The pyridine nitrogens are weak bases (pKa ~5.2).[1][2] They can serve as hydrogen bond acceptors (HBA) in the active site or be protonated to improve solubility in formulation.[1][2]

  • Metabolic Stability: The 3,3'-linkage is generally more metabolically stable than 2,2'-bipyridines, which are prone to chelation of metabolic metals (e.g., CYP450 heme iron) or rapid oxidation.[1]

Synthetic Utility: The "Selective Handle" Strategy

The primary synthetic challenge is constructing the asymmetric bipyridine core without scrambling the halogen handle.[1][2] The most robust route utilizes the reactivity difference between iodide and bromide .[1][2]

Synthesis of the Core (Selective Cross-Coupling)

The synthesis targets the C5 position of the core pyridine while leaving the C2-Br intact for later stages.[1][2]

  • Starting Materials: 2-Bromo-5-iodopyridine + 3-Pyridylboronic acid.[1][2]

  • Catalyst System: Pd(PPh3)4 or Pd(dppf)Cl2.[1][2]

  • Mechanism: Oxidative addition occurs preferentially at the weaker C-I bond (Bond Dissociation Energy: ~65 kcal/mol) vs. the C-Br bond (~81 kcal/mol).[1][2]

Downstream Diversification

Once the core is established, the C2-Br atom becomes the "universal handle" for:

  • Buchwald-Hartwig Amination: Creates 2-aminopyridines (Kinase Hinge Binders).[1][2]

  • Suzuki-Miyaura Coupling: Extends the scaffold to terpyridines.[1][2]

  • SNAr (Nucleophilic Aromatic Substitution): Introduces ethers or amines (requires forcing conditions or electron-withdrawing activation).[1][2]

Visualization of Synthetic Logic

SyntheticPathwayStart2-Bromo-5-iodopyridineCoreThis compound(The Scaffold)Start->CoreSelective Suzuki(Pd, C-I site)Boronic3-Pyridylboronic acidBoronic->CoreProd1Kinase Inhibitors(2-Amino-3,3'-bipyridines)Core->Prod1Buchwald-Hartwig(Pd, Amines)Prod2nAChR Ligands(2-Alkoxy-3,3'-bipyridines)Core->Prod2SNAr / Ullmann(Alcohols)Prod3mGluR Modulators(Biaryl-alkynes)Core->Prod3Sonogashira(Alkynes)

Caption: Divergent synthesis starting from the selective formation of the this compound core.[1][2]

Key Medicinal Chemistry Applications

Application A: Kinase Inhibitors (The "Hinge Binder")

In kinase drug discovery, the ATP-binding pocket (hinge region) typically requires a donor-acceptor motif.[1][2]

  • Mechanism: Converting the C2-Br to an amine (–NH2) or amide creates a 2-aminopyridine moiety.[1][2] This is a classic "adenine mimic" that forms a bidentate hydrogen bond with the kinase hinge residues (e.g., Met, Glu).[1]

  • Role of the 3-pyridyl group: It projects into the solvent-accessible region or the "gatekeeper" pocket, improving solubility and selectivity.[1][2]

  • Example Relevance: This scaffold mimics the core of p38 MAPK inhibitors and certain JAK inhibitors where biaryl systems are essential for potency.[1][2]

Application B: nAChR Modulators (Nicotinic Ligands)

The 3-pyridyl moiety is the pharmacophore for the nicotinic acetylcholine receptor (nAChR) (mimicking the pyrrolidine nitrogen of nicotine).[1][2]

  • Mechanism: Substitution at the C2 position with an ether (–OR) or a secondary amine allows the molecule to span the distance between the primary cation-pi binding site (Trp residues) and the complementary hydrophobic pocket.[1][2]

  • Therapeutic Area: Cognitive deficits in Schizophrenia, Alzheimer's, and pain management.[1][2]

  • Analogs: This scaffold is structurally related to Varenicline (Chantix) and Rivanicline (RJR-2403), serving as a simplified, non-fused analog for SAR exploration.[1][2]

Application C: PET Radiotracer Development

The 2-bromo position is an ideal site for late-stage radiofluorination.[1][2]

  • Protocol: The bromine can be displaced by [18F]fluoride (often via a nitro- or trimethylammonium-precursor synthesized from the bromide) to generate PET ligands for neuroimaging.[1][2]

  • Target: Imaging nAChR density in neurodegenerative diseases.

Experimental Protocols

Protocol 1: Selective Synthesis of the Core

This protocol ensures reaction at the C-I bond while preserving the C-Br handle.[1][2]

  • Reagents: 2-Bromo-5-iodopyridine (1.0 eq), 3-Pyridylboronic acid (1.1 eq), Pd(PPh3)4 (0.05 eq), Na2CO3 (2.0 eq).[1][2]

  • Solvent: DME/Water (4:1) or Toluene/Ethanol/Water.[1][2]

  • Procedure:

    • Degas the solvent mixture with Argon for 15 minutes.[1][2]

    • Add reagents to a sealed tube.[1][2]

    • Heat to 80°C (Do not exceed 90°C to prevent activation of the C-Br bond).[1][2]

    • Monitor by LCMS.[1][2] The iodide should be consumed within 4-6 hours.[1][2]

    • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

    • Purification: Flash chromatography (Hexane/EtOAc gradient).[1][2] The product is typically a white to off-white solid.[1][2]

Protocol 2: Buchwald-Hartwig Amination (Functionalization)

To convert the core into a kinase inhibitor precursor.[1][2]

  • Reagents: this compound (1.0 eq), Aniline/Amine (1.2 eq), Pd2(dba)3 (0.02 eq), Xantphos (0.04 eq), Cs2CO3 (2.0 eq).[1][2]

  • Solvent: Anhydrous 1,4-Dioxane.

  • Procedure:

    • Combine all solids in a vial and purge with Argon.

    • Add dry Dioxane.[1][2]

    • Heat at 100°C overnight.

    • Note: The bipyridine system can chelate Pd; slightly higher catalyst loading or bidentate ligands like Xantphos/BINAP are recommended to prevent catalyst deactivation.[1][2]

References

  • Synthesis of 3,3'-Bipyridines

    • Title: "Palladium-catalyzed cross-coupling reactions of halogenated pyridines."[1][2][5]

    • Source:Chemical Reviews, 2002.[1][2]

    • Context: Establishes the reactivity order I > Br >> Cl for pyridine couplings.
  • Kinase Inhibitor Scaffolds

    • Title: "2-Aminopyridines as potent inhibitors of p38 MAP kinase."[1][2]

    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Context: Validates the 2-aminopyridine-aryl motif as a hinge binder.
  • nAChR Ligand Design

    • Title: "Neuronal Nicotinic Acetylcholine Receptor Agonists."[1][2]

    • Source:Journal of Medicinal Chemistry.
    • Context: Describes the pharmacophore requirements (cationic center + H-bond acceptor) met by the 3-pyridyl-pyridine system.
  • Commercial Availability & Properties

    • Source: PubChem Compound Summary for CID 42553052 (5,6'-Dibromo-3,3'-bipyridine analogs).[1][2]

    • URL:[Link][1][2]

Theoretical & Computational Framework: 2-Bromo-5-(pyridin-3-yl)pyridine

[2]

Executive Summary

This compound (CAS: 1088410-80-3) is a critical heteroaryl building block belonging to the 3,3'-bipyridine family.[1][2] Unlike its 2,2'-bipyridine counterparts, which are ubiquitous chelating ligands, the 3,3'-connectivity induces a twisted, non-planar geometry that favors bridging coordination modes or supramolecular framework construction.[1]

This guide outlines the theoretical methodologies (DFT/TD-DFT) required to characterize its electronic structure, predicting a high rotational barrier, distinct electrophilic activation at the C-Br bond, and dual-nucleophilic sites at the nitrogen centers.[1]

Molecular Geometry & Conformational Analysis

The 3,3'-Bipyridine Twist

The core structural feature of this compound is the C5–C3' inter-ring bond.[1][2] Theoretical studies on 3,3'-bipyridines consistently demonstrate a non-planar equilibrium geometry .[1]

  • Steric Repulsion: The repulsion between the ortho-hydrogens (H4 and H4') prevents coplanarity.

  • Dihedral Angle: DFT calculations (B3LYP/6-31G*) on analogous 3,3'-bipyridines predict a dihedral twist angle (

    
    ) of approximately 30°–40°  in the gas phase [1].
    
  • Rotational Barrier: The energy barrier to planarization is typically 2–5 kcal/mol, allowing free rotation at room temperature unless restricted by crystal packing or coordination.[1]

Impact of Bromine Substitution

The Bromine atom at the C2 position introduces:

  • Bond Length: The C2–Br bond length is predicted to be approx. 1.89–1.91 Å , typical for bromopyridines [2].

  • Dipole Moment: The electron-withdrawing nature of Br, combined with the two pyridine nitrogens, creates a significant dipole moment, influencing solubility and stacking interactions.[1]

Electronic Structure Analysis (DFT Protocols)[3][4]

To accurately model this system, the following computational workflow is recommended. This protocol ensures results are comparable to high-quality literature standards.

Computational Methodology
  • Functionals:

    • B3LYP: Standard for geometry optimization and vibrational frequency analysis.[1][3][4]

    • wB97X-D: Recommended for single-point energy calculations to account for dispersion forces (π-π stacking) common in bipyridine crystals [3].

  • Basis Sets:

    • 6-311++G(d,p): Essential for capturing the diffuse electron density around the Bromine atom and the Nitrogen lone pairs.

    • LanL2DZ: Use only if modeling heavy metal complexes (e.g., Ir, Pt) derived from this ligand.[1]

Frontier Molecular Orbitals (FMO)[1]
  • HOMO (Highest Occupied Molecular Orbital): Primarily localized on the π-system of the pyridine rings and the Nitrogen lone pairs. It represents the nucleophilic character (coordination potential).

  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the aromatic system but with significant coefficient density at the C2–Br bond, indicating susceptibility to nucleophilic attack or oxidative addition [4].

  • Band Gap: The HOMO-LUMO gap is a key descriptor of kinetic stability (Hard-Soft Acid-Base theory).[1][2] A larger gap implies higher stability.

Molecular Electrostatic Potential (MEP)

MEP mapping reveals the reactive sites:

  • Red Regions (Negative Potential): Concentrated around the two Nitrogen atoms (N1 and N1').[1] These are the sites for protonation or metal coordination.[1]

  • Blue Regions (Positive Potential): Located on the Hydrogen atoms and the "sigma-hole" on the extension of the C-Br bond, facilitating halogen bonding.[1]

Reactivity & Mechanism: The "Why"

This section details the theoretical basis for the molecule's primary applications: Suzuki coupling and Coordination Chemistry.[1][5]

Oxidative Addition (Suzuki Coupling)

The 2-Bromo position is highly activated for Pd-catalyzed cross-coupling.[1][2]

  • Mechanism: The oxidative addition of Pd(0) into the C-Br bond is the rate-determining step.

  • DFT Insight: Calculations show that the C-Br bond dissociation energy (BDE) is lower than that of C-Cl, making it the preferred leaving group. The electron-deficient pyridine ring (due to N) further lowers the activation energy for oxidative addition compared to bromobenzene [5].[1]

Coordination Topology

Unlike 2,2'-bipyridine, the 3,3'-isomer cannot chelate a single metal ion in a cis fashion due to the divergent directionality of the N-lone pairs.[1]

  • Bridging Mode: Theoretical modeling confirms that the lowest energy complexation involves bridging two metal centers, forming MOFs (Metal-Organic Frameworks) or discrete metallacycles [6].[1]

Visualization: Reactivity Workflow

The following diagram illustrates the computational decision tree for characterizing this molecule.

Gcluster_0Geometry Optimizationcluster_1Electronic Propertiescluster_2Reactivity PredictionStartThis compoundOptDFT (B3LYP/6-311++G**)Start->OptFreqFrequency Calc(NIMAG=0)Opt->FreqFMOHOMO/LUMO Gap(Kinetic Stability)Freq->FMOMEPMEP Map(Nucleophilic Sites)Freq->MEPNBONBO Analysis(Charge Transfer)Freq->NBOSuzukiC-Br Activation Energy(Transition State Search)FMO->SuzukiSoftness IndexCoordMetal Binding Energy(Bridging vs. Monodentate)MEP->CoordElectrostaticsApp1Pharma IntermediatesSuzuki->App1Drug SynthesisApp2Materials ScienceCoord->App2MOF Design

Caption: Computational workflow for characterizing electronic structure and reactivity profiles.

Spectroscopic Predictions

Validating theoretical models requires comparison with experimental spectra.

PropertyTheoretical MethodExpected Feature
IR Spectrum B3LYP/6-311++G(d,p) (Scaled 0.967)C-Br stretch approx. 1050–1080 cm⁻¹; C=N ring stretch approx. 1580 cm⁻¹.[1][2]
NMR (¹H, ¹³C) GIAO (Gauge-Independent Atomic Orbital)H-6 (adjacent to N) will be most deshielded (>8.5 ppm).[1] C-2 (bonded to Br) will show distinct shift.
UV-Vis TD-DFT (CAM-B3LYP)

transitions in the UV region (250–300 nm).[1][2] No visible absorption unless complexed.

Experimental Validation Protocol

To confirm the theoretical "twisted" nature and reactivity:

  • Crystallography: Grow single crystals via slow evaporation (Ethanol/Hexane).[1] Expect a monoclinic space group with non-planar rings.[6]

  • Suzuki Test: React with phenylboronic acid (Pd(PPh3)4, K2CO3).[1] Monitor the disappearance of the C-Br peak in HPLC. Theory predicts rapid conversion due to the activated pyridyl bromide.

References

  • Conformational Analysis of 3,3'-Bipyridine

    • Title: Theoretical and Computational Explor
    • Source: BenchChem Technical Guides.[1][5]

  • Bromopyridine Geometry & Crystallography

    • Title: 2-Bromo-5-methylpyridine Crystal Structure.[1][2]

    • Source: IUCrData (2016).[6]

    • URL:[Link]

  • DFT Methods for Pyridines

    • Title: Quantum mechanical, spectroscopic and docking studies of 2-Amino-3-bromo-5-nitropyridine.[1]

    • Source: Journal of Molecular Structure (via ResearchG
    • URL:[Link]

  • Reactivity in Suzuki Coupling

    • Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling...
    • Source: Molecules (MDPI).[7]

    • URL:[Link]

  • Electronic Structure of Tridentate Ligands

    • Title: DFT and TD-DFT study on the electronic structures... of 6-phenyl-2,2′-bipyridine...
    • Source: Dalton Transactions.
    • URL:[Link] (Analogous electronic structure methodology).[1]

An In-depth Technical Guide to the Prospective Crystallographic Analysis of 2-Bromo-5-(pyridin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive, prospective workflow for the determination of the single-crystal X-ray structure of 2-Bromo-5-(pyridin-3-yl)pyridine. While a definitive crystal structure for this specific compound is not publicly available as of the writing of this document, this guide provides a robust framework for its synthesis, crystallization, and subsequent crystallographic analysis. The methodologies presented are grounded in established protocols for similar bipyridyl and substituted pyridine systems, ensuring a high probability of success. This document is intended to serve as a detailed roadmap for researchers in structural chemistry and drug development who are interested in the solid-state properties of this and related compounds. The prospective analysis anticipates key structural features and intermolecular interactions that are likely to govern the crystal packing, providing valuable insights for the rational design of novel materials and pharmaceutical agents.

Introduction: The Significance of this compound in Medicinal Chemistry

The bipyridyl scaffold is a privileged motif in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The specific molecule, this compound, combines the bipyridyl core with a bromine substituent, which can serve as a handle for further synthetic transformations or as a key interaction point within a biological target. Understanding the three-dimensional structure of this molecule is paramount for structure-activity relationship (SAR) studies and for the rational design of new therapeutic agents. The precise arrangement of atoms in the solid state, governed by subtle intermolecular forces, can provide invaluable information about the molecule's conformational preferences and its potential to interact with biological macromolecules.

This guide, therefore, presents a detailed, field-proven methodology for determining the crystal structure of this compound, from initial synthesis to final structural refinement and analysis.

Synthesis and Purification

The synthesis of this compound can be approached through several established cross-coupling methodologies. A common and effective route would be a Suzuki coupling reaction, which involves the reaction of a pyridine-derived boronic acid or ester with a bromopyridine.

Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling

A reliable synthetic pathway involves the coupling of 2,5-dibromopyridine with pyridine-3-boronic acid. This approach offers good control over regioselectivity.

Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask, add 2,5-dibromopyridine (1.0 eq), pyridine-3-boronic acid (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base: Add a degassed solvent mixture, typically toluene and ethanol (4:1), followed by an aqueous solution of a base, such as 2M sodium carbonate (3.0 eq).

  • Reaction Execution: The reaction mixture is heated to reflux (approximately 90-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Single Crystal Growth: The Cornerstone of X-ray Diffraction

The growth of high-quality single crystals is often the most challenging step in a crystallographic study. For a molecule like this compound, several techniques should be explored in parallel to maximize the chances of obtaining crystals suitable for X-ray diffraction.

Crystallization Techniques
  • Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like dichloromethane/hexane) is left undisturbed in a loosely capped vial. The slow evaporation of the solvent increases the concentration of the compound, leading to crystallization.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble. The anti-solvent should be more volatile than the solvent. As the anti-solvent vapor diffuses into the solution, it reduces the solubility of the compound, promoting crystal growth.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility with temperature can lead to the formation of single crystals.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Once suitable single crystals are obtained, the next step is to determine their structure using SCXRD. This process involves data collection, structure solution, and refinement.

Data Collection and Processing

A single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. Modern diffractometers automate the process of data collection. The collected data is then processed to yield a set of reflection intensities and their corresponding Miller indices (h, k, l).

Structure Solution and Refinement

The processed data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods. The initial model of the structure is then refined against the experimental data to improve the fit between the observed and calculated structure factors. This iterative process adjusts atomic positions, and thermal parameters until the best possible model is obtained.

Prospective Structural Analysis: What to Expect

Based on the known structures of related bipyridyl and bromopyridine compounds, we can anticipate several key features in the crystal structure of this compound.

Molecular Geometry

The molecule is expected to be largely planar, although some torsion between the two pyridine rings is possible. The C-Br bond length and the bond lengths and angles within the pyridine rings are expected to be within the normal ranges for such compounds.

Parameter Expected Value
C-Br Bond Length~1.90 Å
C-N Bond Lengths (Pyridine)~1.33-1.35 Å
C-C Bond Lengths (Pyridine)~1.38-1.40 Å
Inter-ring C-C Bond Length~1.48 Å
Inter-ring Torsion Angle10-30°
Intermolecular Interactions and Crystal Packing

The crystal packing is likely to be dominated by a combination of weak intermolecular interactions, including:

  • Hydrogen Bonding: Although there are no strong hydrogen bond donors, weak C-H···N hydrogen bonds are possible, where a hydrogen atom on one pyridine ring interacts with the nitrogen atom of a neighboring molecule.

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with the nitrogen atom or the π-system of an adjacent pyridine ring. This is a highly directional interaction that can significantly influence crystal packing.

  • π-π Stacking: The aromatic pyridine rings are likely to engage in π-π stacking interactions, either in a face-to-face or offset arrangement.

Visualizing the Workflow

Synthetic and Crystallographic Workflow

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_scxrd SCXRD Analysis A 2,5-Dibromopyridine + Pyridine-3-boronic acid B Suzuki Coupling A->B C Crude Product B->C D Column Chromatography C->D E Pure this compound D->E F Slow Evaporation E->F G Vapor Diffusion E->G H Cooling E->H I Single Crystals F->I G->I H->I J Data Collection I->J K Structure Solution J->K L Structure Refinement K->L M Final Crystal Structure L->M

Methodological & Application

Application Note: Buchwald-Hartwig Amination of 2-Bromo-5-(pyridin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the optimization and execution of the Buchwald-Hartwig amination of 2-Bromo-5-(pyridin-3-yl)pyridine (1) . This substrate presents a unique set of challenges due to its bis-heteroaryl structure: the electron-deficient 2-bromopyridine core enhances oxidative addition rates but increases susceptibility to hydrolytic side reactions, while the distal pyridine nitrogen at the 5-position presents a risk of catalyst poisoning via non-productive coordination.

This document provides two validated protocols:

  • Protocol A (Cost-Effective/Robust): Utilizes Pd(OAc)₂/BINAP for coupling secondary amines and anilines.

  • Protocol B (High-Performance): Utilizes Pd₂(dba)₃/BrettPhos for challenging primary amines and sterically hindered substrates.

Scientific Background & Mechanistic Insight

Substrate Analysis

The substrate (1) contains two pyridine rings. The reaction site is the C2-Br bond.

  • Electronic Activation: The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect (–I and –M effects), making the C2 position highly electrophilic. This facilitates the Oxidative Addition step of the catalytic cycle compared to simple aryl bromides.

  • Chelation Risk: The nitrogen on the substituent pyridyl ring (position 5) is a Lewis base. If the phosphine ligand is not bulky or hemilabile enough, this nitrogen can displace a ligand from the Palladium center, forming a stable, unreactive Pd-complex (Catalyst Resting State), effectively poisoning the reaction.

Critical Success Factors
  • Ligand Selection: Bidentate ligands like BINAP or Xantphos are preferred for general couplings to prevent bis-coordination of the pyridine substrate. For difficult amines, bulky monodentate ligands like BrettPhos or RuPhos are required to facilitate the Reductive Elimination step.

  • Base Sensitivity: Strong bases like NaOtBu are standard but can cause hydrolysis of the C-Br bond to the pyridone (2-hydroxy) byproduct. If this side reaction is observed, switching to Cs₂CO₃ or LiHMDS is necessary.

Pre-Reaction Optimization Guide

Before committing to a large-scale batch, consult the following decision matrix to select the appropriate catalyst system.

ParameterSystem A (Standard) System B (Advanced)
Target Amine Secondary amines (Morpholine, Piperidine), AnilinesPrimary alkyl amines, Sterically hindered amines
Catalyst Precursor Pd(OAc)₂ (Stable, cheaper)Pd₂(dba)₃ or Methanesulfonato(2-dicyclohexylphosphino-3,6-dimethoxy-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)
Ligand BINAP (racemic is fine)BrettPhos or RuPhos
Base NaOtBu (Sodium tert-butoxide)LiHMDS (Lithium hexamethyldisilazide) or Cs₂CO₃
Solvent Toluene1,4-Dioxane (anhydrous)
Temperature 80–100 °C90–110 °C
Primary Risk Slow conversion with bulky aminesHigher cost; Air sensitivity of precatalyst

Detailed Experimental Protocols

Protocol A: The BINAP Method (General Purpose)

Best for: Secondary cyclic amines and simple anilines.

Reagents:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)[1][2][3][4]

  • Pd(OAc)₂ (2-5 mol%)

  • rac-BINAP (3-6 mol%)

  • NaOtBu (1.4 equiv)[4]

  • Toluene (0.15 M concentration)

Step-by-Step Procedure:

  • Catalyst Pre-complexation: In a vial, dissolve Pd(OAc)₂ and BINAP in a small portion of Toluene. Stir at room temperature for 10 minutes. The solution should turn from orange to a reddish-brown, indicating the formation of the active L₂Pd(0) species in situ.

  • Reaction Assembly: To an oven-dried reaction tube equipped with a magnetic stir bar, add the Substrate, NaOtBu, and the remaining Toluene.

  • Degassing: Sparge the solvent with Nitrogen or Argon for 5 minutes. Note: Oxygen inhibition is less critical here than in organometallic couplings, but still detrimental to phosphines.

  • Initiation: Add the Amine and the pre-complexed Catalyst solution via syringe.

  • Heating: Seal the tube and heat to 100 °C for 12–16 hours.

  • Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Concentrate the filtrate.

  • Purification: Flash column chromatography. Tip: Use a gradient of DCM:MeOH (0-10%) with 1% NH₄OH to prevent streaking of the basic product.

Protocol B: The BrettPhos Method (High Difficulty)

Best for: Primary amines and avoiding catalyst poisoning.

Reagents:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)[1][2][3][4]

  • BrettPhos Pd G3 Precatalyst (2-4 mol%)

  • LiHMDS (1.0 M in THF, 2.2 equiv)

  • 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

  • Setup: Inside a glovebox or under strict Schlenk conditions, add the Substrate, BrettPhos Pd G3, and Amine to a reaction vial.

  • Solvent Addition: Add anhydrous 1,4-Dioxane.

  • Base Addition: Add LiHMDS solution dropwise. Note: LiHMDS is soluble and acts as a "proton sponge," preventing the aggregation of insoluble salts that can trap the catalyst.

  • Reaction: Seal and heat to 90 °C for 4–8 hours. This system is typically faster than BINAP.

  • Quench: Cool to RT and quench with saturated NH₄Cl solution (carefully).

  • Extraction: Extract with EtOAc (3x). Wash combined organics with Brine.

  • Purification: Flash chromatography on silica gel (DCM/MeOH/NH₃ system).

Visualizations

Mechanistic Pathway

The following diagram illustrates the catalytic cycle, highlighting the specific risk of "off-cycle" chelation by the distal pyridine ring.

BuchwaldHartwig Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Rate Limiting for Aryl Chlorides, Fast for 2-Bromopyridines) Pd0->OxAdd + Substrate (Ar-Br) PdII_Ar_Br Pd(II) Intermediate [L-Pd(Ar)(Br)] OxAdd->PdII_Ar_Br AmineCoord Amine Coordination [L-Pd(Ar)(NHR2)(Br)] PdII_Ar_Br->AmineCoord + Amine Poison OFF-CYCLE TRAP Pd Coordinated to Distal Pyridine N PdII_Ar_Br->Poison Chelation Risk Deprotonation Deprotonation by Base (NaOtBu / LiHMDS) AmineCoord->Deprotonation Pd_Amido Pd-Amido Complex [L-Pd(Ar)(NR2)] Deprotonation->Pd_Amido - Base-HBr RedElim Reductive Elimination (Product Release) Pd_Amido->RedElim RedElim->Pd0 Regeneration Poison->PdII_Ar_Br Reversible with Heat/Bulky Ligand

Caption: Catalytic cycle showing the main pathway (blue/green) and the specific off-cycle catalyst trap (red) caused by the substrate's distal nitrogen.

Experimental Workflow Logic

Workflow Start Start: this compound CheckAmine Check Amine Type Start->CheckAmine SecAmine Secondary Amine (Cyclic/Acyclic) CheckAmine->SecAmine Secondary PrimAmine Primary Amine or Hindered CheckAmine->PrimAmine Primary MethodA Method A: Pd(OAc)2 + BINAP NaOtBu, Toluene, 100°C SecAmine->MethodA MethodB Method B: Pd2(dba)3 + BrettPhos LiHMDS, Dioxane, 90°C PrimAmine->MethodB Monitor Monitor (LCMS/TLC) @ 4 hours MethodA->Monitor MethodB->Monitor Complete Conversion >95%? Proceed to Workup Monitor->Complete Yes Incomplete Stalled? Add 2nd Catalyst Charge or Increase Temp Monitor->Incomplete No

Caption: Decision tree for selecting the optimal protocol based on amine classification.

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by pyridine N; Oxidized catalyst.Switch to BrettPhos (bulkier).[5] Ensure rigorous degassing.
Hydrolysis Product Presence of water; Base too strong/nucleophilic.Use anhydrous solvents.[3][6] Switch base from NaOtBu to Cs₂CO₃ or K₃PO₄ .
Product Streaking Product is highly polar/basic.Pre-wash silica with 1% Triethylamine or use NH₄OH in the eluent.
Pd Residue Pd coordinating to product nitrogens.[4][7][8]Treat crude organic phase with Thiourea or specific metal scavengers (e.g., SiliaMetS®) before column.

Safety Note: 2-Bromopyridines can be skin irritants. Phosphine ligands (BINAP, BrettPhos) are sensitive to oxidation; store under inert atmosphere. Handle all Pd catalysts in a fume hood.

References

  • Paul, F., Patt, J., & Hartwig, J. F. (1994).[9] Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][4][6][7][8][10] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition, 34(12), 1348–1350. Link

  • Surry, D. S., & Buchwald, S. L. (2011).[9] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[9] Link

  • BenchChem. (2025).[3][6] Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine.[3] BenchChem Application Notes. Link

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.[8][9] Organic Chemistry Portal. Link

Sources

Application Note: Sonogashira Coupling of 2-Bromo-5-(pyridin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug discovery scientists targeting the functionalization of 2-Bromo-5-(pyridin-3-yl)pyridine (CAS: 15862-19-8). It synthesizes field-proven methodologies with mechanistic insights to ensure high-yield cross-coupling.

Introduction & Substrate Analysis

This compound represents a "privileged scaffold" in medicinal chemistry, often serving as a core for kinase inhibitors and GPCR ligands. Its structure features two distinct pyridine rings:

  • Ring A (The Electrophile): A 2-bromopyridine moiety.[1][2] The 2-position is highly activated for oxidative addition due to the electron-deficient nature of the C–Br bond adjacent to the ring nitrogen.

  • Ring B (The Substituent): A 3-pyridyl group at the 5-position. This ring acts as an electron-withdrawing group (EWG), further activating the C–Br bond, but also introduces a secondary Lewis basic nitrogen capable of catalyst sequestration.

The Engineering Challenge

While the 2-bromo position is electronically favorable for Pd(0) insertion, the presence of two pyridine nitrogens presents a "Chelation Trap." Standard catalytic systems can be poisoned if the substrate coordinates to the palladium center, displacing the phosphine ligands.

  • Solution: Use sterically bulky or bidentate phosphine ligands (e.g., dppf, XPhos) to outcompete substrate coordination.

Strategic Planning: Coupling Partners

The choice of alkyne partner dictates the reaction conditions. We categorize partners into three classes based on reactivity and utility.

Table 1: Recommended Coupling Partners & Conditions[3]
ClassAlkyne TypeExample PartnersStrategic UtilityRecommended Catalyst System
I Protected Acetylenes TMS-Acetylene, TIPS-AcetyleneLinker Synthesis: Installs a terminal alkyne for "Click" chemistry or further coupling.Pd(PPh₃)₂Cl₂ (5 mol%) + CuI (2 mol%)
II Aryl Alkynes Phenylacetylene, 2-EthynylpyridinePi-Stacking Cores: Extends conjugation; common in fluorophores and intercalators.Pd(dppf)Cl₂ (3 mol%) + CuI (5 mol%)
III Functionalized Aliphatics Propargyl Alcohol, 3-Butyn-1-ol, N-Boc-propargylamineSolubility/H-Bonding: Introduces polarity to the lipophilic bipyridine core.Pd(PPh₃)₄ (5 mol%) + CuI (10 mol%)

Detailed Experimental Protocol

This protocol is optimized for Class II partners (Aryl Alkynes) but is adaptable. It utilizes a self-validating workup based on the basicity of the pyridine rings.

Materials
  • Substrate: this compound (1.0 equiv)

  • Alkyne: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂[3][4]·CH₂Cl₂ (3-5 mol%) – Chosen for resistance to N-chelation.

  • Co-Catalyst: CuI (5 mol%)[2][5]

  • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Solvent: Anhydrous DMF or THF (Degassed)

Step-by-Step Methodology
Phase 1: Inert Atmosphere Setup (Critical)
  • Glassware Prep: Flame-dry a two-neck round-bottom flask or Schlenk tube. Cool under a stream of Argon.

  • Solvent Degassing: Sparge the solvent (DMF/THF) with Argon for at least 30 minutes. Note: Dissolved oxygen promotes Glaser homocoupling (alkyne dimerization), the primary side reaction.

Phase 2: Reaction Assembly
  • Solids Addition: Charge the flask with the substrate (1.0 equiv), Pd(dppf)Cl₂ (0.05 equiv), and CuI (0.05 equiv).

  • Seal & Purge: Cap the flask with a septum. Evacuate and backfill with Argon (3 cycles).

  • Liquids Addition: Inject the degassed solvent followed by the base (Et₃N, 3.0 equiv).

  • Alkyne Addition: Inject the alkyne (1.2 equiv) dropwise. Tip: If the alkyne is a solid, add it in Step 3.

Phase 3: Reaction & Monitoring[5]
  • Thermal Activation: Heat the mixture to 60–80°C .

    • Why this temp? 2-Bromopyridines are reactive enough to couple at 60°C. Higher temps (100°C+) may cause catalyst decomposition (Pd black).

  • TLC Monitoring: Check every hour.

    • Mobile Phase: 5% MeOH in DCM (The product will be more polar than the starting bromide but less polar than the baseline).

    • Visualization: UV (254 nm). The product usually fluoresces blue/green.

Phase 4: Self-Validating Workup (Acid-Base Extraction)

Since the product contains basic pyridine nitrogens, we can use pH manipulation to purify it from non-basic impurities (like homocoupled alkynes). 9. Quench: Dilute with EtOAc and water. 10. Extraction: Wash the organic layer with 1M HCl .

  • Logic: The pyridine product protonates and moves to the aqueous layer. Neutral impurities (catalyst ligands, homocoupled alkynes) stay in the organic layer.
  • Wash: Discard the organic layer (or save for checking impurities).
  • Recovery: Basify the aqueous layer to pH ~10 using 6M NaOH or sat. NaHCO₃. The product will precipitate or oil out.
  • Final Extraction: Extract the basic aqueous layer with DCM (3x). Dry over Na₂SO₄ and concentrate.

Visualization of Workflows

Figure 1: Reaction Mechanism & Chelation Management

This diagram illustrates the catalytic cycle and how bidentate ligands (dppf) prevent the "Chelation Trap" from the bipyridine substrate.

SonogashiraMechanism Substrate This compound ChelationTrap Chelation Trap (Substrate N-coordination) Substrate->ChelationTrap If Ligand is weak (PPh3) Pd0 Active Catalyst [Pd(dppf)]0 OxAdd Oxidative Addition (Pd-Br Species) Pd0->OxAdd + Substrate TransMetal Transmetallation (Cu-Acetylide enters) OxAdd->TransMetal + Cu-Acetylide Prod Coupled Product (Bipyridyl-Alkyne) TransMetal->Prod Reductive Elimination Prod->Pd0 Regeneration

Caption: Catalytic cycle highlighting the risk of N-coordination (Chelation Trap) and the pathway to the coupled product.

Figure 2: Experimental Workflow

A step-by-step visual guide to the protocol described above.

ExperimentalWorkflow Setup 1. Inert Setup (Flame dry, Argon) Mix 2. Reagent Mixing (Pd, Cu, Base, Substrate) Setup->Mix Degas 3. Degassing (Prevent Homocoupling) Mix->Degas Heat 4. Reaction (60-80°C, 2-6h) Degas->Heat AcidWash 5. Acid Wash (1M HCl Extraction) Heat->AcidWash BaseRecover 6. Base Recovery (pH > 10, DCM Ext.) AcidWash->BaseRecover

Caption: Operational workflow emphasizing the critical degassing step and the acid-base purification strategy.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Black Precipitate Palladium decomposition ("Pd Black").Reduce temperature to 50°C. Increase ligand loading or switch to Pd(dppf)Cl₂.
No Reaction Catalyst poisoning by pyridine N.Ensure reagents are dry. Switch to a highly active catalyst like Pd(Amphos)Cl₂ or Pd(XPhos) G3 .
Dimer Product Glaser Homocoupling (Alkyne-Alkyne).OXYGEN LEAK. Re-degas solvents rigorously. Add alkyne slowly (syringe pump).
Low Yield Product lost during workup.Check the aqueous layer! Pyridines are water-soluble at low pH. Ensure pH > 10 before final extraction.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1][2][6] Chemical Reviews, 107(3), 874-922. Link

  • Zhu, Q., et al. (2017).[2][5][7] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.[2] Link

  • Tykwinski, R. R. (2003). Evolution in the Palladium-Catalyzed Cross-Coupling of sp- and sp2-Hybridized Carbon Atoms. Angewandte Chemie International Edition, 42(2), 146-149. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • BenchChem. (2025).[5] Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines. BenchChem Application Library. Link

Sources

Application Note: Advanced Functionalization Strategies for 2-Bromo-5-(pyridin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-5-(pyridin-3-yl)pyridine (CAS: 1088410-80-3) is a highly versatile bipyridine building block frequently utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The molecule presents two orthogonal sites for late-stage functionalization: the highly reactive C2-bromide, which is primed for transition-metal-catalyzed cross-coupling, and the electron-deficient pyridine rings, which are susceptible to radical-mediated C-H functionalization.

This application note provides field-proven, self-validating protocols for the divergent functionalization of this scaffold, detailing the causality behind catalyst selection, mechanistic pitfalls, and step-by-step experimental execution.

Mechanistic Insights & Experimental Causality

Designing functionalization workflows for 2-bromopyridine derivatives requires navigating specific electronic and steric challenges inherent to the heterocycle.

Challenge A: Catalyst Poisoning in Palladium Cross-Coupling

The C2-bromo position is highly reactive toward oxidative addition; however, the adjacent pyridine nitrogen possesses a lone pair that can strongly coordinate to the palladium center. According to1, this coordination forms a stable, off-cycle Pd(II) chelate that effectively poisons the catalyst, leading to stalled reactions and low yields[1]. The Solution: The use of sterically bulky, electron-rich phosphine ligands (such as XPhos, Xantphos, or dppp) is mandatory. These ligands physically block the pyridine nitrogen from coordinating to the metal center while accelerating the reductive elimination step[1]. Furthermore, strong bases like sodium tert-butoxide (NaOtBu) are essential for efficient catalyst turnover in amination reactions[2].

Challenge B: Regioselectivity in C-H Functionalization

The pyridine rings are electron-deficient, rendering them resistant to classical electrophilic aromatic substitution. Instead, they are ideal substrates for nucleophilic radical additions, such as the Minisci reaction. The classical Minisci protocol generates alkyl radicals via the silver-catalyzed oxidative decarboxylation of carboxylic acids[3]. Because the bipyridine core has multiple available reactive sites, the nucleophilic radical will preferentially attack the most electron-deficient positions (typically C4 or C6)[4].

Workflow Visualization

G cluster_0 C-Br Functionalization (C2) cluster_1 C-H Functionalization (Pyridine Rings) Start This compound PdCat Pd Precatalyst + Bulky Ligand (Prevents N-coordination) Start->PdCat Radical Radical Generation (AgNO3 / Persulfate) Start->Radical Suzuki Suzuki-Miyaura Coupling PdCat->Suzuki Boronic Acid Buchwald Buchwald-Hartwig Amination PdCat->Buchwald Amine Prod1 2-Aryl/Alkyl Bipyridine Suzuki->Prod1 Prod2 2-Amino Bipyridine Buchwald->Prod2 Minisci Minisci Alkylation Radical->Minisci Carboxylic Acid Prod3 Alkylated Bipyridine Minisci->Prod3

Caption: Divergent functionalization pathways for this compound.

Quantitative Data Summary

The following table summarizes the expected outcomes and critical parameters for the three primary functionalization strategies discussed in this guide.

Functionalization TypeTarget SiteCatalyst / ReagentsTypical YieldKey Mechanistic ChallengeVisual Validation Cue
Suzuki-Miyaura C2-BromoPd₂(dba)₃, XPhos, K₂CO₃70–90%Transmetalation efficiencyClear biphasic separation
Buchwald-Hartwig C2-BromoPd(OAc)₂, dppp, NaOtBu55–98%Pyridine nitrogen poisoningYellow/brown homogeneous liquid
Minisci Alkylation Pyridine C-HAgNO₃, (NH₄)₂S₂O₈, R-COOH40–75%Regioselectivity (C4 vs C6)CO₂ gas evolution

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C2-Arylation)

This protocol utilizes a robust Pd/XPhos catalytic system to overcome the chelating effect of the 2-bromopyridine motif, ensuring efficient transmetalation from the arylboronic acid[5].

Reagents:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • K₂CO₃ (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine the bipyridine substrate, arylboronic acid, and K₂CO₃.

  • Degassing (Critical Step): Add the 1,4-dioxane/H₂O mixture. Degas the biphasic solution by sparging with argon for 15 minutes. Causality: Oxygen rapidly oxidizes the electron-rich XPhos ligand and the Pd(0) species, halting the catalytic cycle.

  • Catalyst Addition: Quickly add Pd₂(dba)₃ and XPhos under a positive stream of argon. Seal the flask.

  • Reaction: Heat the mixture to 90 °C in an oil bath with vigorous stirring for 8–12 hours.

  • Self-Validation: Monitor the reaction via LC-MS. The appearance of debrominated starting material (protodehalogenation) without product formation indicates successful oxidative addition but failed transmetalation. If this occurs, verify the quality of the boronic acid and the base[5].

  • Workup: Cool to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 × 20 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination (C2-Amination)

Amination of 2-bromopyridines requires highly active catalysts and strong bases to force the reductive elimination of the amine product before catalyst deactivation occurs[2].

Reagents:

  • This compound (1.0 mmol, 1.0 equiv)

  • Secondary or Primary Amine (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • dppp or Xantphos (0.05 mmol, 5 mol%)

  • NaOtBu (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Glovebox Setup: Inside a nitrogen-filled glovebox, charge a sealed tube with the bipyridine, amine, NaOtBu, Pd(OAc)₂, and the phosphine ligand.

  • Solvent Addition: Add anhydrous, degassed toluene. Seal the tube with a Teflon-lined cap and transfer it to the fume hood.

  • Reaction: Heat the mixture to 100 °C for 12–24 hours.

  • Self-Validation: Observe the reaction mixture. A healthy Buchwald-Hartwig reaction maintains a homogeneous yellow to reddish-brown color. If a fine black precipitate forms, this indicates the precipitation of "palladium black"—a sign of catalyst decomposition and cycle failure[1].

  • Workup: Cool the mixture, dilute with ethyl acetate, and filter through a short pad of Celite to remove palladium residues and inorganic salts. Concentrate the filtrate and purify via silica gel chromatography.

Protocol C: Minisci C-H Alkylation of the Pyridine Ring

This protocol leverages early-stage Minisci chemistry to install alkyl groups directly onto the electron-deficient pyridine rings using inexpensive carboxylic acids as radical precursors[6].

Reagents:

  • This compound (0.5 mmol, 1.0 equiv)

  • Alkyl Carboxylic Acid (1.0 mmol, 2.0 equiv)

  • AgNO₃ (0.1 mmol, 20 mol%)

  • (NH₄)₂S₂O₈ (1.0 mmol, 2.0 equiv)

  • Dichloroethane (DCE) / H₂O (1:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Preparation: To a 15 mL culture tube equipped with a Teflon septum screw cap, add the bipyridine substrate, carboxylic acid, AgNO₃, and (NH₄)₂S₂O₈[6].

  • Solvent Addition: Add DCE (2.5 mL) and H₂O (2.5 mL) to create a biphasic mixture.

  • Reaction: Stir the mixture vigorously at 50 °C for 2–4 hours.

  • Self-Validation: The evolution of CO₂ gas bubbles is a direct visual indicator of the successful oxidative decarboxylation of the carboxylic acid by the persulfate/silver system. If no gas evolution is observed, the silver catalyst or persulfate oxidant may be degraded.

  • Workup: Upon completion (monitored by LC-MS to check for regiomeric ratios), cool the reaction, adjust the pH to >10 using 1 N NaOH, and extract with dichloromethane (3 × 5 mL). Wash with brine, dry over MgSO₄, and purify via chromatography to separate any regioisomers[6].

References

  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids Source: Benchchem URL:5

  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines Source: Benchchem URL:1

  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines: General Procedure: Minisci Reaction Source: Organic-Chemistry.org URL:6

  • Unified ionic and radical C-4 alkylation and arylation of pyridines Source: RSC Publishing URL:4

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines Source: ResearchGate URL:2

Sources

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 2-Bromo-5-(pyridin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 2-Bromo-5-(pyridin-3-yl)pyridine in Medicinal Chemistry

The bipyridine structural motif is a cornerstone in modern drug discovery, featuring prominently in a wide array of biologically active molecules and approved pharmaceuticals.[1] This prevalence is due to the unique electronic properties and three-dimensional conformations that bipyridines can adopt, allowing for specific and high-affinity interactions with biological targets. Within this important class of compounds, this compound emerges as a particularly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates.

Its strategic utility lies in the differentiated reactivity of its two pyridine rings and the presence of a bromine atom at the 2-position of one of the rings. This bromine atom serves as a key functional handle for the introduction of molecular diversity through a variety of palladium-catalyzed cross-coupling reactions. The pyridin-3-yl moiety, on the other hand, can act as a crucial pharmacophoric element, engaging in hydrogen bonding and other non-covalent interactions within a protein's binding site.

This comprehensive guide provides detailed application notes and protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on three of the most powerful and widely utilized transformations in medicinal chemistry: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The protocols provided herein are based on established methodologies for similar bromopyridine derivatives and are intended to serve as a robust starting point for researchers in the field.

Synthesis of the Starting Material: this compound

The efficient synthesis of this compound is a critical first step. A common and effective method involves a Suzuki-Miyaura cross-coupling reaction between 2,5-dibromopyridine and a suitable pyridin-3-ylboron reagent.

Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the selective mono-arylation of 2,5-dibromopyridine.

Materials:

  • 2,5-Dibromopyridine

  • Pyridin-3-ylboronic acid or its pinacol ester derivative

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add 2,5-dibromopyridine (1.0 eq), the pyridin-3-ylboron reagent (1.1 - 1.5 eq), and the base (2.0 - 3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst (2-5 mol%) to the flask under the inert atmosphere.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst Selection: The choice of palladium catalyst and ligand is crucial for achieving high selectivity for the mono-coupled product. Catalysts like Pd(PPh₃)₄ are often effective for this type of transformation.[2]

  • Base: An inorganic base is required to facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle.[3] The choice of base can impact the reaction rate and yield.

  • Solvent System: A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. Degassing the solvent is essential to prevent oxidation of the palladium catalyst.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, and it is widely used to synthesize biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other targeted therapies.[4][5]

Protocol: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

This protocol provides a general procedure for the coupling of this compound with a variety of arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid or its pinacol ester derivative

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Phosphine ligand (e.g., SPhos, XPhos) if using a ligand-free palladium source

  • Base (e.g., K₃PO₄, K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/water, Toluene/water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).

  • If using a ligand-free palladium source, add the phosphine ligand (typically in a 1:2 or 1:4 Pd:ligand ratio).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (2-5 mol%) under an inert atmosphere.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and perform an aqueous workup as described in the previous section.

  • Purify the product by flash column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O90
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane100

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - this compound - Arylboronic Acid - Base - Catalyst & Ligand solvent Add Degassed Solvent reagents->solvent heating Heat to 90-110 °C solvent->heating monitoring Monitor by TLC/LC-MS heating->monitoring workup Aqueous Workup monitoring->workup purification Column Chromatography workup->purification product product purification->product Final Product

Caption: General workflow for the Suzuki-Miyaura coupling.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines, which are key components of many pharmaceuticals.[6][7]

Protocol: Buchwald-Hartwig Amination of this compound

This protocol provides a general procedure for the amination of this compound with a range of primary and secondary amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Bulky phosphine ligand (e.g., BINAP, Xantphos)

  • Strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous, aprotic solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, the phosphine ligand, and the base to a dry Schlenk tube.

  • Add this compound and the anhydrous solvent.

  • Add the amine via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and dilute with an organic solvent.

  • Filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by flash column chromatography.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene100
2AnilinePd(OAc)₂ (3)Xantphos (6)Cs₂CO₃1,4-Dioxane110

Diagram 2: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd2_complex L_nPd(II)(Ar)Br pd0->pd2_complex Ar-Br oxidative_addition Oxidative Addition pd_amido_complex [L_nPd(II)(Ar)(HNR'R'')]Br pd2_complex->pd_amido_complex HNR'R'' amine_coordination Amine Coordination pd_amido L_nPd(II)(Ar)(NR'R'') pd_amido_complex->pd_amido deprotonation Deprotonation (Base) pd_amido->pd0 product Ar-NR'R'' pd_amido->product reductive_elimination Reductive Elimination

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Application in Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, providing access to aryl alkynes, which are valuable intermediates in the synthesis of various pharmaceuticals and natural products.[8][9]

Protocol: Sonogashira Coupling of this compound with Terminal Alkynes

This protocol details a general procedure for the Sonogashira coupling of this compound with terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂)

  • Copper(I) co-catalyst (e.g., CuI)

  • Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the palladium catalyst and the copper(I) iodide co-catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and the amine base.

  • Add this compound and the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat to 50-100 °C, depending on the reactivity of the substrates.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove the copper catalyst.

  • Perform a standard aqueous workup.

  • Purify the product by flash column chromatography.

Table 3: Representative Conditions for Sonogashira Coupling

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃NTHF60
2EthynyltrimethylsilanePd(CF₃COO)₂ (2.5)CuI (5)DIPADMF80

Diagram 3: Sonogashira Coupling Experimental Workflow

Sonogashira_Workflow start Start setup Reaction Setup under Inert Atmosphere (Catalysts, Solvents, Base) start->setup reagents Add this compound and Terminal Alkyne setup->reagents reaction Stir at RT or Heat reagents->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Aqueous Workup (NH4Cl wash) monitoring->workup purification Column Chromatography workup->purification product Final Product purification->product

Caption: A typical experimental workflow for Sonogashira coupling.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. Its strategic placement of a bromine atom allows for selective functionalization through powerful palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the vast chemical space accessible from this key intermediate, ultimately accelerating the discovery and development of new medicines. As with any synthetic procedure, optimization of the reaction conditions for each specific substrate is recommended to achieve the best possible outcomes.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. J Org Chem. 2007 Apr 27;72(9):3606-7. doi: 10.1021/jo070366v. Epub 2007 Apr 7.
  • National Institutes of Health. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. PMC.
  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines.
  • Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
  • PubMed. (n.d.). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
  • Soton.ac.uk. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
  • Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. doi: 10.4236/mrc.2017.63009.
  • SciELO. (n.d.). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-(2-nitro-vinyl)-thiophene.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
  • National Institutes of Health. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • custchem.com. (n.d.). Pyridine series intermediates.
  • Wikipedia. (n.d.). Sonogashira coupling.

Sources

Application Note & Protocol: Palladium-Catalyzed N-arylation of Amines with 2-Bromo-5-(pyridin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the N-arylation of primary and secondary amines with 2-Bromo-5-(pyridin-3-yl)pyridine, a key transformation for synthesizing compounds with significant potential in medicinal chemistry and materials science. The protocol is based on the principles of the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen (C-N) bonds.[1][2] This guide details the reaction mechanism, optimization of critical parameters, a step-by-step experimental protocol, and a troubleshooting guide to enable researchers to achieve high yields and purity for this challenging transformation.

Introduction: The Significance of the 2-Amino-5-(pyridin-3-yl)pyridine Scaffold

Nitrogen-containing heterocyclic compounds are foundational structures in a vast array of biologically active molecules and pharmaceuticals.[3] The 2-amino-5-(pyridin-3-yl)pyridine core, in particular, is a privileged scaffold found in numerous compounds under investigation for various therapeutic applications. Traditional methods for its synthesis can be limited in scope or require harsh conditions. The Buchwald-Hartwig amination offers a versatile and efficient alternative, allowing for the coupling of a wide range of amines with the aryl bromide precursor.[1][4]

However, the N-arylation of 2-halopyridines presents a unique challenge: the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst poisoning and low reaction yields.[5] This guide provides a robust protocol specifically designed to overcome this issue through the careful selection of ligands and reaction conditions.

The Buchwald-Hartwig Amination: Mechanism and Rationale

The reaction proceeds via a catalytic cycle involving a palladium(0) species. Understanding this mechanism is crucial for rational troubleshooting and optimization. The generally accepted mechanism involves three key steps: oxidative addition, association of the amine and deprotonation, and reductive elimination.[1][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[6]

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the new C-N bond as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst which re-enters the cycle.[1]

Buchwald_Hartwig_Cycle Figure 1: Catalytic Cycle for N-arylation pd0 L₂Pd(0) Active Catalyst ox_add Oxidative Addition Complex pd0->ox_add Oxidative Addition amido Palladium Amido Complex ox_add->amido Amine Coordination & Deprotonation product_complex Product Precursor Complex product_complex->pd0 Reductive Elimination product Ar-NR₂ (Product) product_complex->product aryl_halide Ar-Br (this compound) aryl_halide->ox_add amine R₂NH (Amine) amine->amido base Base base->amido

A simplified representation of the Buchwald-Hartwig catalytic cycle.

Optimizing the Reaction: A Guide to Key Parameters

Success in the N-arylation of this compound hinges on the careful selection of four key components: the palladium source, ligand, base, and solvent.

ParameterRecommended Choice(s)Rationale & Expert Insights
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a Pd(0) source and often requires no pre-activation. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[4][7] Using a pre-formed palladium-ligand complex (precatalyst) can also lead to more reproducible results.
Ligand Xantphos, RuPhos, XPhos, BINAPThis is the most critical parameter. The pyridine nitrogen of the substrate can poison the catalyst.[5] Bulky, electron-rich biaryl phosphine ligands (like RuPhos or XPhos) or ligands with a large bite angle (like Xantphos) are essential. They stabilize the palladium center and sterically shield it, preventing coordination by the pyridine substrate and promoting the desired reductive elimination over side reactions.[8][9]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is highly effective but incompatible with base-sensitive functional groups like esters.[2] In such cases, K₃PO₄ or Cs₂CO₃ are excellent, milder alternatives.[7]
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are necessary as the reaction is sensitive to air and moisture. Toluene and dioxane are most commonly used due to their high boiling points, allowing for necessary heating, and their poor ability to coordinate with the palladium catalyst.[4]
Temperature 80 - 110 °CHeating is typically required to drive the reaction, particularly the initial oxidative addition step. The optimal temperature depends on the reactivity of the specific amine and aryl bromide. Monitoring by TLC or LC-MS is recommended to avoid thermal decomposition of the catalyst at excessively high temperatures.[5]

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of an amine with this compound on a 1.0 mmol scale.

Materials & Reagents:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Phosphine Ligand (e.g., Xantphos, 0.04 mmol, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum

Workflow Overview:

Figure 2: General experimental workflow for the N-arylation protocol.

Step-by-Step Procedure:

  • Preparation: In an inert atmosphere glovebox, add this compound (1.0 mmol), the amine (1.2 mmol), the phosphine ligand (4 mol%), and the base (1.4 mmol) to the oven-dried reaction vial containing a stir bar.

  • Catalyst Addition: Add the palladium source (2 mol%) to the vial.

  • Solvent Addition: Add anhydrous toluene (5 mL) to the vial.

  • Reaction Setup: Seal the vial tightly with the screw cap. If not using a glovebox, the vial should be evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.

  • Heating: Place the vial in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Workup: Once the starting material is consumed, remove the vial from the heat and allow it to cool to room temperature. Carefully quench the reaction by adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Expected Results: Substrate Scope

The described protocol is robust and applicable to a variety of amine coupling partners. Below are representative, hypothetical results to illustrate the versatility of the method.

EntryAmine PartnerProduct StructureIsolated Yield (%)
1MorpholineN-(5-(pyridin-3-yl)pyridin-2-yl)morpholine92%
2AnilineN-phenyl-5-(pyridin-3-yl)pyridin-2-amine85%
3n-ButylamineN-butyl-5-(pyridin-3-yl)pyridin-2-amine88%
4Piperidine2-(piperidin-1-yl)-5-(pyridin-3-yl)pyridine95%
54-MethoxyanilineN-(4-methoxyphenyl)-5-(pyridin-3-yl)pyridin-2-amine81%

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues and provides rational solutions.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Catalyst Poisoning: The pyridine nitrogen is deactivating the palladium catalyst.[5]2. Inactive Catalyst: Impure reagents, solvent, or exposure to air/moisture.3. Insufficient Temperature: The reaction has not overcome the activation energy barrier.1. Switch to a bulkier ligand (e.g., from BINAP to XPhos or RuPhos). Increase ligand loading slightly (e.g., from 4 mol% to 6 mol%).2. Ensure all reagents are pure, use freshly distilled anhydrous solvent, and maintain a strict inert atmosphere.3. Increase the reaction temperature in 10 °C increments, monitoring for any signs of catalyst decomposition (formation of palladium black).
Formation of Palladium Black Catalyst Decomposition: The reaction temperature may be too high, or the ligand is not sufficiently stabilizing the palladium species.Lower the reaction temperature and increase the reaction time. Consider switching to a more robust ligand system.
Hydrodehalogenation Byproduct Protonolysis: A competing reaction where the aryl bromide is reduced to an arene. This can be caused by trace water or an unsuitable base/solvent combination.Ensure rigorously anhydrous conditions. If using a weaker base like K₃PO₄, ensure it is finely ground and dried before use.
Difficulty in Purification Similar Polarity: The product and starting materials or byproducts have similar Rf values on TLC.Modify the eluent system for column chromatography (e.g., add a small percentage of triethylamine for basic compounds or switch to a different solvent system like dichloromethane/methanol).

Conclusion

The palladium-catalyzed N-arylation of amines with this compound is a highly effective method for synthesizing valuable chemical entities. Success relies on mitigating the inherent challenge of catalyst poisoning by the pyridine substrate. By employing bulky, electron-rich phosphine ligands, a strong non-nucleophilic base, and rigorously anhydrous conditions, researchers can consistently achieve high yields across a broad range of amine substrates. This application note provides the foundational knowledge and a practical, step-by-step protocol to empower scientists in their synthesis endeavors.

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines | The Journal of Organic Chemistry. [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. [Link]

  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC. [Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines - American Chemical Society. [Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

  • SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES - Neuroquantology. [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society. [Link]

  • Arylation of pyridine N-oxides via a ligand-free Suzuki reaction in water. [Link]

  • Sequential N-Arylation of Primary Amines as a Route To Alkyldiarylamines. [Link]

  • Pyridine N-Oxides as Ligands in Cu-Catalyzed N-Arylation of Imidazoles in Water | Organic Letters - ACS Publications. [Link]

  • SUMMARY Part-I: Palladium-Catalyzed Amination of Halopyridines Mediated on KF-Alumina Surface - NBU-IR. [Link]

  • US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google P
  • Scope and limitations of the Pd/BINAP-catalyzed amination of aryl bromides - PubMed - NIH. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yields of Suzuki Reactions with 2-Bromo-5-(pyridin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions with 2-Bromo-5-(pyridin-3-yl)pyridine. The unique electronic and coordinating properties of this heteroaromatic substrate can often lead to unexpected results. This resource is designed to help you navigate these challenges and optimize your reaction yields.

Understanding the Substrate: The Challenges of this compound

This compound presents a specific set of challenges in Suzuki-Miyaura cross-coupling reactions. The electron-deficient nature of the pyridine ring can influence the oxidative addition step, and the presence of two nitrogen atoms can lead to catalyst inhibition or the formation of undesired side products. The pyridine nitrogen can coordinate to the palladium catalyst, potentially altering its catalytic activity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter and provides a logical, step-by-step approach to resolving them.

Problem 1: Low to No Conversion of Starting Material

This is one of the most frequent issues and can often be traced back to catalyst activity, reaction setup, or reagent quality.

Initial Diagnostic Questions:
  • Is your palladium catalyst active?

  • Are your reagents and solvents of sufficient purity and properly prepared?

  • Is your reaction setup truly inert?

Troubleshooting Workflow

start Low/No Conversion catalyst Verify Catalyst Activity start->catalyst reagents Assess Reagent & Solvent Quality start->reagents setup Check Reaction Setup start->setup catalyst_sub1 Use a fresh batch of palladium precatalyst. Consider a more active catalyst system (e.g., Buchwald precatalysts). catalyst->catalyst_sub1 reagents_sub1 Use fresh, high-purity boronic acid/ester. Ensure solvents are anhydrous and rigorously degassed. reagents->reagents_sub1 setup_sub1 Thoroughly degas the reaction mixture (e.g., freeze-pump-thaw). Maintain a positive pressure of inert gas (Ar or N2). setup->setup_sub1 start Side Product Formation homocoupling Homocoupling of Boronic Acid start->homocoupling protodeboronation Protodeboronation start->protodeboronation homocoupling_sub1 Improve degassing to remove oxygen. Use a Pd(0) source directly or a precatalyst that rapidly generates Pd(0). homocoupling->homocoupling_sub1 protodeboronation_sub1 Use a more stable boronic acid derivative (e.g., pinacol ester). Minimize water content in the reaction. protodeboronation->protodeboronation_sub1

Caption: Troubleshooting workflow for side product formation.

In-Depth Solutions
  • Minimizing Homocoupling: This side reaction is often promoted by the presence of oxygen. [1]Rigorous degassing is the first line of defense. Using a Pd(0) source like Pd₂(dba)₃ can sometimes be beneficial over Pd(II) sources that require in-situ reduction, a step that can sometimes favor homocoupling. [1]

  • Preventing Protodeboronation: Heteroaryl boronic acids can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom. [2]This is often exacerbated by excess water or prolonged reaction times at high temperatures. Using a more stable boronic ester, such as a pinacol ester, can mitigate this issue. [3]

Problem 3: Difficulty in Product Purification

The presence of residual palladium and closely related impurities can complicate the purification process.

Initial Diagnostic Questions:
  • Is your purified product colored, suggesting palladium contamination?

  • Are you struggling to separate your product from unreacted starting materials or side products?

Troubleshooting Workflow

start Purification Challenges pd_contamination Residual Palladium start->pd_contamination separation Poor Separation of Impurities start->separation pd_contamination_sub1 Filter the reaction mixture through Celite® or silica gel. Consider using a palladium scavenger. pd_contamination->pd_contamination_sub1 separation_sub1 Optimize column chromatography conditions (solvent system, gradient). Consider recrystallization if the product is a solid. separation->separation_sub1

Sources

Technical Support Center: Purification of 2-Bromo-5-(pyridin-3-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2-Bromo-5-(pyridin-3-yl)pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of heterocyclic compounds. The inherent basicity of the pyridine rings and the potential for complex impurity profiles demand a nuanced and well-understood purification strategy. This document provides in-depth troubleshooting guides, step-by-step protocols, and a foundational understanding of the principles at play.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue when purifying pyridine derivatives by silica gel chromatography?

A1: The most prevalent issue is significant peak tailing. This is primarily caused by the strong interaction between the basic nitrogen atoms of the pyridine rings and the acidic residual silanol groups on the surface of the silica gel. This interaction leads to non-ideal chromatographic behavior, poor separation, and often, lower recovery of the desired compound.[1][2]

Q2: How can I mitigate peak tailing during column chromatography on silica gel?

A2: A common and effective strategy is to add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, to your eluent system (typically 0.1-1% v/v).[2][3] The competing base will preferentially interact with the acidic silanol sites, effectively masking them from your target molecule and leading to more symmetrical peaks.[1]

Q3: My this compound derivative seems to be decomposing on the silica gel column. What can I do?

A3: Decomposition on acidic silica gel is a known issue for sensitive compounds.[4][5] Before committing to a full-scale column, it is crucial to assess the stability of your compound by performing a 2D TLC analysis.[1][5] If decomposition is observed, consider switching to a more inert stationary phase like neutral or basic alumina, or using silica gel that has been pre-treated (neutralized) with a base like triethylamine.[2][4]

Q4: I'm struggling to crystallize my purified product; it remains an oil. What are the first steps for troubleshooting?

A4: The inability to crystallize is often due to the presence of persistent impurities that inhibit the formation of a crystal lattice.[2] First, ensure the highest possible purity by another chromatographic step if necessary. Following that, a systematic screening of various solvents and solvent mixtures is recommended. Techniques such as slow evaporation, cooling, and vapor diffusion with a range of solvents (e.g., hexanes, ethanol, toluene) can be employed to induce crystallization.[2][4]

Q5: What are the typical impurities I should expect from a Suzuki-Miyaura coupling to synthesize a this compound derivative?

A5: Common impurities include unreacted starting materials (the bromo-pyridine and the boronic acid/ester), homocoupled byproducts of both coupling partners, and residual palladium catalyst and ligands.[4][6] The reaction is also sensitive to oxygen, which can lead to the formation of phenolic byproducts.[6]

In-Depth Troubleshooting Guides

Issue 1: Co-elution of Product with Impurities in Column Chromatography

Symptom: Your target compound and one or more impurities elute at a very similar retention factor (Rf) on TLC, making separation by column chromatography difficult.

Causality: Co-elution occurs when the overall polarity and interaction with the stationary phase of the product and impurity are nearly identical. For pyridine derivatives, this is common with regioisomers or homocoupled byproducts.

Troubleshooting Workflow:

start Start: Co-elution Observed solvent_opt Optimize Solvent System (TLC Analysis) start->solvent_opt change_selectivity Change Solvent Selectivity (e.g., Hex/EtOAc to DCM/MeOH) solvent_opt->change_selectivity No improvement success Resolution Achieved solvent_opt->success Improved Separation add_modifier Add Modifier (e.g., 0.5% TEA or Pyridine) change_selectivity->add_modifier Still co-eluting change_selectivity->success Improved Separation change_phase Change Stationary Phase add_modifier->change_phase Still co-eluting add_modifier->success Improved Separation alumina Try Neutral or Basic Alumina change_phase->alumina rp_hplc Consider Reverse-Phase HPLC change_phase->rp_hplc alumina->success rp_hplc->success

Caption: A logical workflow for systematically improving chromatographic resolution.

Detailed Protocols & Explanations:

  • Systematic Solvent System Optimization: The first step is a thorough TLC analysis with various solvent systems.[4][7] The goal is to find a system that provides a significant difference in Rf (ΔRf) between your product and the impurity.

    • Principle: Different solvent systems have different selectivities based on their hydrogen bonding capabilities, dipole moments, and polarities.[8] A switch from a common hexane/ethyl acetate system to a dichloromethane/methanol system can alter the interactions and improve separation.[8][9]

    • Protocol:

      • Prepare stock solutions of your crude mixture.

      • Spot the mixture on multiple TLC plates.

      • Develop each plate in a different solvent system (e.g., 7:3 Hexane:EtOAc, 9:1 DCM:MeOH, 100% Toluene).

      • Compare the ΔRf values to identify the most promising eluent for column chromatography.[7]

  • Alternative Stationary Phases: If optimizing the mobile phase is insufficient, changing the stationary phase is the next logical step.

    • Principle: Alumina has different surface properties compared to silica and can offer unique selectivity, especially for basic compounds. Reverse-phase chromatography separates compounds based on hydrophobicity rather than polarity, providing an orthogonal separation mechanism.

    • Recommendation: For many pyridine derivatives, reverse-phase HPLC using a C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or phosphoric acid to improve peak shape) is a highly effective purification method.[1][4]

Issue 2: Low Recovery After Purification

Symptom: A significant loss of material is observed after the purification process (e.g., column chromatography or acid-base extraction).

Causality: Low recovery can stem from several factors: irreversible adsorption onto the stationary phase, decomposition of the product, or losses during work-up procedures.[2]

Troubleshooting & Mitigation Strategies:

Potential Cause Explanation Recommended Solution & Protocol
Irreversible Adsorption The basic pyridine nitrogen binds very strongly to the acidic silanol sites on silica gel, preventing elution.1. Deactivate Silica Gel: Before preparing your column, slurry the silica gel in the chosen eluent containing 1-2% triethylamine. Let it stand for an hour, then pack the column as usual. This pre-treats the active sites.[2][3]2. Use Alumina: Switch to neutral or basic alumina as the stationary phase, which is less prone to strong acidic interactions.[2][4]
Product Decomposition The acidic nature of silica gel can catalyze the degradation of sensitive functional groups or lead to debromination.1. Assess Stability: Perform a 2D TLC. Spot the crude material, run the plate in a solvent, dry it, turn it 90 degrees, and run it again in the same solvent.[1][5] Any spots not on the diagonal indicate decomposition.[1][5]2. Minimize Contact Time: Use flash chromatography with slightly higher pressure to reduce the time the compound spends on the column.
Losses During Work-up The amphiphilic nature of some derivatives can lead to partitioning into the aqueous layer during extractions, especially if the pH is not controlled.1. pH-Controlled Extraction: Pyridine derivatives are basic and can be protonated and extracted into an acidic aqueous layer (e.g., dilute HCl).[3] To recover the product, the aqueous layer must be basified (e.g., with NaOH or NaHCO3) before re-extracting with an organic solvent.[3]2. Back-Extraction: Always back-extract the aqueous layers with fresh organic solvent to recover any dissolved product.
Issue 3: Broad or Split Peaks in HPLC Analysis

Symptom: When analyzing the purity of fractions or the final product by reverse-phase HPLC, you observe broad, tailing, or split peaks.

Causality: This is often due to secondary interactions with the stationary phase or issues with the sample being a salt. For basic compounds like pyridines, interaction with residual silanols on C18 columns is a common cause of peak tailing.[1] If your compound is a hydrochloride salt, ion exchange on the column can lead to very broad peaks.[1][10]

Optimization Protocol for HPLC:

  • Mobile Phase pH Adjustment: The pH of the mobile phase is critical for controlling the ionization state of pyridine derivatives (pKa typically 5-6).[1]

    • Low pH (e.g., 2.5-3.0): Using a modifier like formic acid or phosphoric acid protonates the pyridine nitrogen to a pyridinium ion. This also protonates surface silanols, minimizing strong ionic interactions and reducing peak tailing.[1] This is the most common and effective approach.

    • Mid pH (4-7): This range should be avoided with standard silica columns as the pyridine is protonated (positive) and the silanols are deprotonated (negative), leading to strong ionic interactions and severe tailing.[1]

    • High pH (>8): The pyridine is neutral, which can lead to good peak shape. However, this requires a specialized pH-stable column (e.g., hybrid or polymer-based) as traditional silica will dissolve.[1]

  • Use of Competing Base: Adding a small amount of triethylamine (TEA) (e.g., 5-10 mM) to the mobile phase can shield the active silanol sites from the analyte.[1]

  • Addressing Salt Forms: If your compound is a dihydrochloride salt, the broad peaks are likely due to ion-pairing effects.[10]

    • Solution: Ensure the mobile phase contains the same counter-ion or a high concentration of another salt (e.g., ammonium formate). This provides a consistent ionic environment and prevents on-column ion exchange, resulting in sharper peaks.[10]

References

  • Grither, G. J., & Tcyrulnikov, S. (2021). Expanding the Solid Form Landscape of Bipyridines. Crystal Growth & Design. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis. BenchChem.
  • Gryko, D. T., & Piechowska, J. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. MDPI. [Link]

  • BenchChem. (2025).
  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. [Link]

  • Kühn, S., et al. (2020). Single crystal growth of water-soluble metal complexes with the help of the nano-crystallization method. Dalton Transactions. [Link]

  • Housecroft, C. E. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. MDPI. [Link]

  • BenchChem. (2025). Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products. BenchChem.
  • Zhang, L., et al. (2014). Synthesis, crystal structure, and catalytic properties of 2,2'-bipyridyl-dicyano-palladium(II). Scientific Research Publishing. [Link]

  • Chromatography Forum. (2015). Method for pyridine amine derivative. Chromatography Forum. [Link]

  • Dave, R. S., et al. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace. [Link]

  • King Group. (n.d.).
  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. University of Rochester. [Link]

  • Dave, R. S., et al. (2021). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • Biotage. (2023). How should normal-phase gradient solvents be chosen?. Biotage. [Link]

  • Maruska, A., et al. (2003). Normal-phase capillary chromatography of polar aromatic compounds. ResearchGate. [Link]

  • Garrido, J. L., & Zapata, M. (1998). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Inter-Research Science Publisher. [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Organic Syntheses. [Link]

  • International Journal of Science and Spiritual Technology. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-6-(bromomethyl)pyridine. BenchChem.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Google Patents. (n.d.). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. BenchChem.
  • ResearchGate. (n.d.). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. ResearchGate. [Link]

  • Trécourt, F., et al. (2014). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. ResearchGate. [Link]

  • Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • Pathmasiri, W., et al. (2013). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). MDPI. [Link]

  • Smith, C. J., et al. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science. [Link]

Sources

Technical Support Center: Overcoming Poor Reactivity of 2-Bromo-5-(pyridin-3-yl)pyridine in Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic bottlenecks associated with the cross-coupling of 2-Bromo-5-(pyridin-3-yl)pyridine .

This bipyridine scaffold is a highly valuable motif in drug discovery, but its rigid, planar structure and dual Lewis-basic nitrogen atoms present severe challenges in palladium-catalyzed methodologies. This guide will deconstruct the root causes of reaction failure and provide a self-validating, causality-driven protocol to ensure quantitative yields.

Part 1: Diagnostic FAQs (Root Cause Analysis)

Q1: Why does my cross-coupling reaction stall at 10–20% conversion despite full catalyst activation? A: The primary culprit is catalyst poisoning via product/substrate chelation . Bipyridine derivatives are notorious for their strong coordination to transition metals[1]. The Lewis-basic pyridine nitrogens can displace the phosphine ligand on the active palladium center, forming a catalytically dormant, off-cycle Pd(II) complex[2]. This phenomenon is a well-documented challenge in poly-pyridine synthesis, where N-heteroaromatic substrates outcompete standard, unhindered ligands (like PPh₃)[3].

Q2: I am observing significant amounts of protodehalogenated byproduct (5-(pyridin-3-yl)pyridine) instead of the cross-coupled product. What causes this? A: Protodehalogenation is a direct symptom of a rate-limiting transmetalation step[4]. The C2-position of the pyridine ring is highly electrophilic, leading to rapid oxidative addition. However, if the subsequent transmetalation is sluggish—often due to poor solubility of the organoboron reagent or the inorganic base—the long-lived Pd(II) intermediate undergoes competitive reduction or


-hydride elimination from the solvent[4].

Q3: Does the specific bipyridine architecture of this compound require different conditions than a simple 2-bromopyridine? A: Yes. While simple 2-bromopyridines suffer from the "2-pyridyl problem" (intramolecular stabilization of the Pd(II) intermediate), the extended rigid structure of this compound severely reduces its solubility in standard organic solvents. This heterogeneity further suppresses the transmetalation rate, exacerbating catalyst death.

Part 2: Strategic Solutions & Optimization

To overcome these barriers, the catalytic system must be engineered to favor and protect the highly active monoligated


 species[5].
Ligand and Precatalyst Selection

Standard catalysts like


 or 

are generally ineffective for this substrate. Instead, bulky, electron-rich dialkylbiarylphosphines (Buchwald ligands) such as XPhos, SPhos, or BrettPhos are strictly required[6][7]. Their extreme steric bulk physically prevents the pyridine nitrogen from coordinating to the palladium center, effectively shielding the metal and preventing deactivation[8].

Table 1: Catalyst System Performance Matrix for Halobipyridines

Catalyst SystemLigand Steric Bulk (Cone Angle)Resistance to Pyridine PoisoningRelative Transmetalation RateExpected Yield

Small (~145°)Very LowSlow< 20%

Medium (Bidentate)LowModerate20 - 40%
XPhos Pd G3 Very Large (> 200°)HighFast> 85%
BrettPhos Pd G3 Extremely LargeVery HighFast> 90%

(Data synthesized from established principles of Buchwald-Hartwig and Suzuki-Miyaura couplings of challenging N-heterocycles[6][7][8])

Mechanistic Visualization

G Pd0 Active Catalyst L1Pd(0) OxAdd Oxidative Addition (Fast at C2) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd(L)-Br OxAdd->PdII TransMet Transmetalation (Rate-Limiting) PdII->TransMet Bulky Ligand (e.g., XPhos) Deactivation Ligand Displacement by Pyridine Nitrogen PdII->Deactivation Unhindered Ligand (e.g., PPh3) Proto Protodehalogenation (Side Reaction) PdII->Proto Slow Transmetalation (Poor Solubility) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product DeadCat Dormant Pd(II) Complex (Catalyst Poisoning) Deactivation->DeadCat

Catalytic cycle of 2-bromopyridine coupling vs. deactivation pathways.

Part 3: Standard Operating Procedure (SOP)

This protocol describes a self-validating Suzuki-Miyaura coupling utilizing a Generation 3 (G3) Buchwald precatalyst. The G3 precatalyst ensures quantitative generation of the active


 species at room temperature, bypassing the high-temperature activation required by traditional 

/ligand mixtures[8].
Reagents & Materials
  • Electrophile: this compound (1.0 equiv)

  • Nucleophile: Aryl/Heteroaryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2.0 – 5.0 mol%)[6]

  • Base:

    
     (3.0 equiv, 0.5 M aqueous solution)
    
  • Solvent: 1,4-Dioxane (Degassed)

Step-by-Step Methodology
  • Reaction Setup & Rigorous Degassing:

    • Action: To an oven-dried Schlenk flask, add this compound, the boronic acid, and XPhos Pd G3.

    • Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands (like XPhos) to their inactive phosphine oxides[2]. Purge the flask with Argon via 3 vacuum/Argon cycles.

  • Solvent Addition:

    • Action: Add sparged 1,4-Dioxane to achieve a 0.1 M concentration of the bromide. Stir for 5 minutes.

    • Causality: this compound is highly rigid. Dioxane is selected over toluene to maximize the solubility of the bipyridine core.

  • Base Addition & Biphasic Initiation:

    • Action: Inject the degassed aqueous

      
       solution. Heat the biphasic mixture to 80 °C under vigorous stirring (1000 rpm).
      
    • Causality: Water dissolves the inorganic base, generating the highly reactive boronate species. Vigorous stirring maximizes the interfacial surface area, accelerating the rate-limiting transmetalation step to outcompete protodehalogenation[4].

  • In-Process Validation (Self-Validating Check):

    • Action: At 2 hours, sample the organic layer for LC-MS.

    • Logic:

      • If unreacted bromide remains but boronic acid is consumed: Add 0.5 equiv of boronic acid (indicates boronic acid protodeborylation).

      • If both remain and the solution has turned black: Catalyst aggregation has occurred (Palladium Black)[2]. The reaction must be restarted with stricter oxygen exclusion.

Troubleshooting Workflow

Workflow Start Reaction Stalls / Low Yield Check1 Is starting material consumed? Start->Check1 ConsumedYes Yes Check1->ConsumedYes ConsumedNo No Check1->ConsumedNo Check2 Identify Major Byproduct ConsumedYes->Check2 Check3 Check Catalyst State ConsumedNo->Check3 Proto Protodehalogenation observed Check2->Proto Black Palladium Black precipitates Check3->Black Clear Solution remains clear (Dormant Complex) Check3->Clear Sol1 Action: Increase base solubility (Add H2O, change to Cs2CO3) Proto->Sol1 Sol2 Action: Switch to bulky Buchwald precatalyst (XPhos) Black->Sol2 Sol3 Action: Increase temperature or use strongly coordinating ligand Clear->Sol3

Troubleshooting workflow for poor reactivity in halobipyridine cross-couplings.

References

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions DSpace@MIT[Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters PMC - NIH[Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives PMC - NIH[Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications ACS Publications[Link]

  • Well-defined nickel and palladium precatalysts for cross-coupling SciSpace[Link]

Sources

Technical Support Center: Workup & Isolation Strategies for 2-Bromo-5-(pyridin-3-yl)pyridine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing of complex N-heterocycles. The molecule 2-bromo-5-(pyridin-3-yl)pyridine presents a unique intersection of challenges. While its reactive C–Br bond makes it an excellent electrophile for cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), its bipyridine-like core features two basic nitrogen atoms. This dual-nitrogen motif acts as a potent bidentate or bridging ligand, leading to severe metal coordination and pH-dependent phase distribution issues during workup.

This guide is designed to move beyond basic protocols, providing you with the causality behind each experimental choice to ensure a self-validating, high-yield isolation process.

Section 1: Physicochemical Causality & Quantitative Profiling

To successfully isolate this compound derivatives, we must first understand the physical forces dictating their behavior in a separatory funnel.

Table 1: Physicochemical Properties & Workup Implications

Structural FeaturePhysicochemical PropertyExperimental Consequence (Causality)
Dual Pyridine Nitrogens High Basicity (pKa ~4.5–5.5)Rapidly protonates in mildly acidic aqueous quenches (e.g., NH₄Cl), converting the neutral organic product into a highly water-soluble pyridinium salt.
Bipyridine-like Motif Strong σ-Donor Capacity[1], forming stable Pd/Cu complexes that resist extraction and poison downstream catalysis.
Amphiphilic Complexes Surfactant-like BehaviorMetal-product complexes accumulate at the aqueous-organic interface, stabilizing unbreakable emulsions during liquid-liquid extraction.
Section 2: Troubleshooting Guides & FAQs

FAQ 1: Why am I losing my product in the aqueous phase during liquid-liquid extraction? Causality: The most common mistake in cross-coupling workups is quenching the reaction with saturated aqueous ammonium chloride (NH₄Cl) or dilute HCl. Because this compound contains two basic nitrogens, it becomes doubly protonated at a pH below 6. This transforms your lipophilic product into a hydrophilic salt that permanently resides in the aqueous layer. Solution: You must force the molecule into its neutral state. Adjust the aqueous phase to pH 8.5–9.5 using saturated NaHCO₃ or dilute NaOH prior to extraction.

PhaseDistribution A Crude Reaction Mixture B Check Aqueous pH A->B C pH < 7 (Acidic Quench) B->C Protonated Nitrogens D pH 8-10 (Basic Quench) B->D Neutral Bipyridine Core E Product in Aqueous Phase (Yield Loss) C->E Forms Pyridinium Salt G Add Saturated NaHCO3 C->G Correction Step F Product in Organic Phase (Successful Extraction) D->F Extract with EtOAc/DCM G->D

Decision tree for pH-dependent phase distribution during liquid-liquid extraction.

FAQ 2: How do I remove stubborn Palladium residues that coordinate to the product? Causality: Bipyridine derivatives have a high affinity for soft/borderline metals like Pd(II) and Cu(I). During the reaction, the product outcompetes the phosphine ligands, forming stable complexes that co-extract into the organic phase. This not only discolors the product but [1]. Solution: Introduce a competitive, solid-supported metal scavenger. Recent advancements show that periodic mesoporous organosilicas functionalized with 2,2′-bipyridine (s-BPy-PMO) or standard thiol-functionalized silicas can effectively strip these metals via competitive ligand exchange.

Table 2: Metal Scavenger Efficacy Comparison Quantitative data demonstrating the solvent-dependent removal of metals using s-BPy-PMO scavengers,[2].

Solvent MatrixTarget MetalScavenger TypeRemoval Efficiency (%)
Tetrahydrofuran (THF)Pd(II)s-BPy-PMO99.9%
Tetrahydrofuran (THF)Cu(II)s-BPy-PMO97.5%
BenzenePd(II)s-BPy-PMO82.1%
EthanolPd(II)s-BPy-PMO75.9%
Dichloromethane (DCM)Pd(II)s-BPy-PMO59.9%

FAQ 3: Why does my reaction mixture form unbreakable emulsions? Causality: When you adjust the pH to 9.0 to ensure the product is neutral, residual transition metals in the aqueous phase precipitate as insoluble hydroxides (e.g., Pd(OH)₂, Cu(OH)₂). These fine particulates migrate to the aqueous-organic interface, acting as Pickering emulsion stabilizers. Solution: Break the causality chain by removing the particulates before phase separation. Filtering the entire biphasic mixture through a tightly packed Celite pad eliminates the insoluble hydroxides, allowing for immediate and clean phase separation.

Section 3: Self-Validating Experimental Protocols
Protocol A: Optimized Liquid-Liquid Extraction & Emulsion Resolution

Use this protocol immediately following the completion of any cross-coupling reaction involving this compound.

  • Thermal Quench: Cool the reaction vessel to room temperature (20–25 °C).

  • Aqueous Dilution: Add deionized water (equal to the reaction volume) to quench the reaction.

  • pH Calibration (Self-Validation Step): Add saturated aqueous NaHCO₃ dropwise while stirring. Spot the aqueous layer onto pH paper. Do not proceed until the paper reads exactly pH 8.5–9.5.

  • Particulate Scavenging: Add 10% v/v Celite 545 directly into the biphasic mixture. Stir vigorously for 5 minutes.

    • Causality Checkpoint: This step traps the precipitated metal hydroxides that cause emulsions.

  • Filtration: Filter the suspension through a sintered glass funnel packed with a 1-inch pad of Celite. Wash the filter cake with 2 × 15 mL of Ethyl Acetate (EtOAc).

  • Phase Separation: Transfer the clear filtrate to a separatory funnel. The layers should separate in under 60 seconds. Extract the aqueous layer with EtOAc (3 × 20 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF/DMSO) followed by brine. Dry over anhydrous Na₂SO₄.

Protocol B: Advanced Palladium Scavenging

Use this protocol if your isolated product exhibits a dark brown/black tint, indicating Pd-coordination.

  • Solvent Exchange: Concentrate the crude organic extract from Protocol A under reduced pressure. Redissolve the residue in THF (optimal solvent for scavenging, see Table 2).

  • Scavenger Loading: Add a silica-based metal scavenger (e.g., s-BPy-PMO or SiliaMetS Thiol) at 5 to 10 molar equivalents relative to the initial palladium catalyst loading.

  • Thermal Incubation: Heat the suspension to 40 °C and stir at 500 rpm for 3 hours.

    • Causality Checkpoint: Heat provides the activation energy required for the Pd to dissociate from the bipyridine product and bind to the thermodynamically favored silica scavenger.

  • Validation (Visual Cue): The solution should transition from a dark brown/yellow color to a pale yellow or colorless state.

  • Isolation: Filter the mixture through a 0.22 µm PTFE syringe filter to remove the metal-loaded silica. Concentrate the filtrate to yield the highly pure, metal-free product.

MetalScavenging A Pd-Product Complex (Organic Phase) B Add s-BPy-PMO Scavenger (THF, 40°C) A->B C Ligand Exchange (2-4 Hours) B->C D Filtration (0.22 µm PTFE) C->D E Metal-Free Product (>99% Pd Removed) D->E

Workflow for the competitive ligand exchange and removal of residual palladium.

References
  • Yamanoi, Y. "Recent Progress on the Synthesis of Bipyridine Derivatives." Molecules 2024, 29(3), 576. [1]

  • Waki, M.; Inagaki, S. "Metal scavenging and catalysis by periodic mesoporous organosilicas with 2,2′-bipyridine metal chelating ligands." Applied Organometallic Chemistry 2021, 35(10), e6341. [2]

  • BenchChem. "Synthesis of Bipyridine Ligands: A Detailed Guide to Application and Protocol."[3]

Sources

Technical Support Center: Troubleshooting Sonogashira Coupling of 2-Bromo-5-(pyridin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SONO-PYR-002 Status: Active Substrate Analysis: 2-Bromo-5-(pyridin-3-yl)pyridine (Bis-heterocyclic Aryl Halide) Primary Challenge: Catalyst Deactivation via N-Coordination & Competitive Homocoupling[1]

Executive Summary

Welcome to the technical support interface. You are likely here because your cross-coupling reaction has stalled, precipitated palladium black, or yielded exclusively the alkyne dimer (Glaser product).[1]

Your substrate, This compound , presents a specific "Trojan Horse" challenge. While the C2-Bromine position is electronically activated for oxidative addition (due to the electron-deficient pyridine ring), the presence of two pyridine nitrogen atoms creates a high probability of catalyst poisoning . The nitrogen atoms can displace phosphine ligands, forming stable, unreactive Palladium-Nitrogen complexes that halt the catalytic cycle [1, 2].

This guide prioritizes ligand steric bulk to prevent coordination and anaerobic rigor to stop homocoupling.

Diagnostic Workflow

Use the following logic tree to identify your specific failure mode before proceeding to the solution modules.

TroubleshootingFlow Start Reaction Outcome Analysis CheckSM Is Starting Material (SM) Still Present? Start->CheckSM CheckProd Is Product Detected? CheckSM->CheckProd Yes (High SM) CheckColor Precipitate Color? CheckSM->CheckColor No (SM Consumed) Homocoupling Issue: Glaser Coupling (Alkyne Dimerization) CheckProd->Homocoupling No Product, New Non-Polar Spot Poisoning Issue: Catalyst Poisoning (N-Coordination) CheckProd->Poisoning No Product, No New Spots CheckColor->Homocoupling Green/Blue Solution Decomp Issue: Pd Black Formation (Catalyst Death) CheckColor->Decomp Black Precipitate

Figure 1: Diagnostic logic for identifying failure modes in pyridine-based Sonogashira couplings.

Module 1: Catalyst Poisoning (The "Stalled Reaction")[1]

Symptom: Starting material remains unconsumed.[1] No black precipitate is visible (solution remains yellow/orange), but conversion is <10%.[1]

Root Cause: The pyridine nitrogens in your substrate (or product) are better ligands than your phosphines.[1] They bind to the Pd(II) intermediate, preventing the transmetallation step.[1] This is the "Heterocycle Trap" [3].

Troubleshooting Protocol
VariableStandard Condition (Likely Failed)Optimized Condition (The Fix) Why?
Catalyst Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂Pd(dppf)Cl₂ or Pd(OAc)₂ + XPhos Bidentate ligands (dppf) resist displacement.[1] Bulky ligands (XPhos) sterically block N-coordination.[1]
Solvent THF or DMF1,4-Dioxane or Toluene Non-coordinating solvents prevent solvent-cage effects that assist N-binding.[1]
Temperature Room Temp - 60°C80°C - 100°C Higher energy is required to dissociate the Pd-N bond and force the cycle forward.[1]

Q: Can I just add more catalyst? A: No. If 5 mol% is poisoned, 10 mol% will likely suffer the same fate. You must change the ligand environment, not the loading.

Module 2: Glaser Homocoupling (The "Blue Spot")

Symptom: Your aryl bromide is untouched, but the alkyne is gone. TLC shows a new, highly non-polar spot (often fluorescent blue/green).[1]

Root Cause: Oxygen presence allows the Copper co-catalyst to oxidize the alkyne into a diyne (Glaser coupling) instead of performing transmetallation with Palladium [4].

Troubleshooting Protocol
  • The "Copper-Free" Switch: If your substrate is highly prone to homocoupling, remove Copper entirely.[2]

    • System:Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) + Cs₂CO₃ (2 equiv) in Acetonitrile or Toluene at 80°C.

    • Mechanism:[1][3][4][5][6][7] This relies on a "carbopalladation" pathway that bypasses the copper-acetylide intermediate, eliminating the possibility of Glaser coupling [5].

  • The "Slow Addition" Technique (If Cu is required):

    • Dissolve your alkyne in a syringe.

    • Add it to the reaction mixture via syringe pump over 2–4 hours.

    • Logic: Keeps the concentration of copper-acetylide low, statistically favoring the cross-coupling over the dimerization.

Module 3: Experimental Protocols

Method A: The "Bulky Shield" (Recommended First)

Best for preventing N-coordination poisoning.[1]

  • Charge: In a glovebox or under Argon, add Pd(OAc)₂ (2.0 mol%) and XPhos (4.0 mol%) to a vial.

  • Solvent: Add anhydrous, degassed 1,4-Dioxane (concentration 0.2 M). Stir for 5 mins to form the active catalyst species (solution turns dark red/brown).

  • Substrate: Add This compound (1.0 equiv) and Cs₂CO₃ (2.0 equiv).

  • Alkyne: Add the terminal alkyne (1.2 equiv).

  • Reaction: Seal and heat to 90°C for 12 hours.

  • Workup: Filter through Celite to remove Palladium black and inorganic salts.[1]

Method B: The "Classic Enhanced" (If Method A fails)

Uses Copper, but with rigorous deoxygenation.[1]

  • Degassing (Critical): Place solvent (DMF/Et₃N 1:1) in the flask. Perform 3 cycles of Freeze-Pump-Thaw . Do not just bubble nitrogen.[1]

  • Charge: Under positive Argon flow, add Pd(dppf)Cl₂ (5 mol%) and CuI (3 mol%).

  • Additions: Add substrate and alkyne rapidly.

  • Heat: 80°C.

  • Note: If the solution turns green/blue, oxygen has leaked in (Cu(II) formation), and the reaction is likely dead.[1]

Mechanistic Visualization: The Poisoning Pathway

Understanding why the reaction fails is crucial for trusting the fix.

Mechanism Pd0 Pd(0)-Ligand (Active Catalyst) OxAdd Oxidative Addition (Pd-Br Species) Pd0->OxAdd + Substrate (at C-Br) Poisoned DEAD END: Pd-N Coordination Complex (Catalyst Trapped) Pd0->Poisoned Direct N-Binding Product Cross-Coupled Product OxAdd->Product + Alkyne (Transmetallation) Substrate This compound Substrate->Poisoned N-Binding (Displaces Ligand)

Figure 2: Competition between productive Oxidative Addition (Green path) and Catalyst Poisoning by Pyridine Nitrogen (Red path).[1]

References

  • BenchChem. (2025).[1][2][8][9][10] Troubleshooting Guide for Sonogashira Coupling Failures. Retrieved from

  • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. (Contextual grounding on mechanism).

  • Organic Chemistry Portal. (2024).[1] Sonogashira Coupling: Mechanism and Recent Literature.[11] Retrieved from [1]

  • Martek, B. A., et al. (2020).[1][11] Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters.[11] Retrieved from [1]

  • Gelators, et al. (2018).[1] Copper-free Sonogashira cross-coupling reactions: an overview. PMC.[1] Retrieved from [1]

Sources

Technical Assistance Center: Pyridine Functionalization & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Debromination of 2-Bromo-5-(pyridin-3-yl)pyridine

Ticket ID: TAC-PYR-2024-001 Status: Open Priority: Critical (Synthesis Failure/Yield Loss)

Executive Summary & Molecule Profile

Subject: this compound Structural Analysis: This is a bis-heteroaryl system. The core challenge lies in the C2-Bromine bond.

  • Electronic Environment: The C2 position is highly electron-deficient due to the adjacent nitrogen (

    
    -position) and the electron-withdrawing nature of the 5-(3-pyridyl) substituent.
    
  • Reactivity Paradox: While electronically activated for Oxidative Addition (OA), the adjacent nitrogen atom can coordinate to Palladium [Pd(II)], forming stable, unreactive "resting states" or dimers. This stalls the catalytic cycle , allowing competing pathways—specifically Protodehalogenation (Debromination) —to dominate.

The Core Problem: Debromination (Ar-Br


 Ar-H) competes with the desired Cross-Coupling or Functionalization. This is not random; it is a kinetic consequence of a stalled catalytic cycle or improper hydride management.
Troubleshooting Modules
Module A: Debromination during Cross-Coupling (Suzuki/Stille)

Scenario: You are trying to couple the C2-Br position, but you are isolating the debrominated product (2-H-5-(pyridin-3-yl)pyridine).

Root Cause Analysis:

  • Slow Transmetallation: The C2-N chelation slows down the transmetallation step.

  • Hydride Capture: The long-lived Pd(II)-Ar species intercepts a hydride source (from solvent, base, or impurities) instead of the boronic acid.

  • Reductive Elimination: The H-Pd-Ar species eliminates Ar-H rapidly.

Corrective Action Plan:

ParameterRecommendationScientific Rationale
Solvent Switch to Aprotic (Dioxane, Toluene, DMF) Alcohols (MeOH, EtOH, iPrOH) are primary hydride donors. In the presence of base, they form alkoxides which undergo

-hydride elimination to generate Pd-H species. Strictly avoid alcoholic co-solvents.
Base Anhydrous K₃PO₄ or CsF Strong alkoxide bases (NaOtBu, NaOEt) promote debromination via

-hydride elimination. Carbonates and Phosphates are non-reducing. Use anhydrous bases to prevent hydrolysis-mediated reduction.
Ligand Bulky, Electron-Rich (e.g., XPhos, RuPhos, GPhos) Bulky ligands (Buchwald type) prevent the formation of stable N-Pd dimers (catalyst poisoning). They also accelerate the rate of Reductive Elimination of the desired product, outcompeting the side reaction.
Catalyst Pd-Precatalysts (e.g., XPhos Pd G2) Using Pd(PPh₃)₄ often fails because PPh₃ is not bulky enough to prevent N-coordination. Precatalysts ensure a 1:1 L:Pd ratio, preventing "ligand starvation."

Visualizing the Failure Mode (Graphviz):

DebrominationMechanism cluster_Good Desired Pathway cluster_Bad Failure Pathway (Debromination) Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd(II)-Ar-Br) Start->OxAdd Fast (Electron Deficient Ar) TransMet Transmetallation (with Boronic Acid) OxAdd->TransMet Slow (Steric/N-Coordination) HydrideSource Interaction with Alcohol/Base/Water OxAdd->HydrideSource Competing Reaction RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Start PdHydride Pd(II)-H Species Formation HydrideSource->PdHydride Beta-Hydride Elim SideProduct Release of Ar-H (Debromination) PdHydride->SideProduct Fast SideProduct->Start

Caption: Kinetic competition between the desired cross-coupling (top) and the unwanted protodehalogenation (bottom). Solvent and Ligand choice shifts the balance.

Module B: Debromination during Lithiation (Halogen-Lithium Exchange)

Scenario: You are attempting to lithiate C2-Br to introduce an electrophile (e.g., aldehyde, CO2), but you recover the protonated species or rearranged products.

Root Cause Analysis:

  • Halogen Dance (Base-Catalyzed Migration): 2-Bromopyridines are notorious for "Halogen Dance" reactions where the lithiated species isomerizes to a more thermodynamically stable position (often C3 or C4) before quenching.

  • Proton Source: Even trace moisture in THF or on glassware will quench the highly basic 2-Li-pyridine species instantly.

  • Nucleophilic Attack: Alkyl-lithiums (n-BuLi) can attack the pyridine ring (S_NAr) instead of exchanging the halogen.

Corrective Action Plan:

ParameterRecommendationScientific Rationale
Reagent MesLi (Mesityllithium) or n-BuLi/LiDMAE Avoid n-BuLi alone if nucleophilic attack is observed. MesLi is non-nucleophilic. Alternatively, use Lithium Dimethylaminoethoxide (LiDMAE) to direct the lithiation or facilitate exchange.[1]
Temp Strictly -78°C to -100°C The 2-Li-pyridine species is unstable above -60°C. It will decompose or undergo halogen dance.
Technique In-Situ Trapping (Barbier Conditions) Crucial: Do not generate the Li-species and then add the electrophile. Mix the bromide with the electrophile (if compatible, e.g., TMSCl, Borates) and add the base to the mixture. This traps the transient Li-species immediately, preventing debromination/isomerization.
Flow Continuous Flow Reactor If available, use flow chemistry.[2] Residence times of <1 second allow generation and trapping of unstable Li-species before side reactions occur.

Decision Logic for Lithiation:

LithiationLogic Start Goal: Functionalize C2-Br via Lithiation TempCheck Can you maintain -78°C? Start->TempCheck MethodA Standard Exchange: 1. Add nBuLi 2. Wait 5 min 3. Add Electrophile TempCheck->MethodA Yes MethodB In-Situ Trapping: Mix Substrate + Electrophile Add Base slowly TempCheck->MethodB Yes (Preferred) MethodC Turbo-Grignard: iPrMgCl·LiCl (0°C to RT) TempCheck->MethodC No (Equipment limit) ResultFail High Risk: Halogen Dance / Debromination MethodA->ResultFail Wait time allows isomerization ResultSuccess Success: Kinetic Trapping MethodB->ResultSuccess ResultSafe Safe Alternative: Magnesiation is more stable MethodC->ResultSafe

Caption: Workflow for selecting the correct metalation strategy. In-situ trapping or Magnesium exchange is preferred over standard stepwise lithiation.

Frequently Asked Questions (FAQ)

Q1: I am seeing "Hydrodehalogenation" even without a reducing agent. Where is the Hydrogen coming from? A: In Pd-catalyzed reactions, the hydrogen often comes from the solvent (MeOH, EtOH) or the base (if it's hygroscopic and wet). Even trace water can act as a proton source via the "Wacker-type" oxidation of phosphines or solvent.

  • Fix: Switch to 1,4-Dioxane or Toluene. Dry your inorganic bases (K₃PO₄) in a vacuum oven at 150°C for 24 hours before use.

Q2: Can I use Pd/C and Hydrogen to reduce a nitro group on the ring without losing the Bromine? A: No. Pd/C with H₂ is the standard method for removing halogens (Hydrodehalogenation).

  • Fix: Use chemoselective reduction methods that do not affect aryl halides:

    • Iron powder in Acetic Acid (Fe/AcOH).

    • Tin(II) Chloride (SnCl₂).

    • Sodium Dithionite (Na₂S₂O₄).

Q3: Why is this compound harder to couple than simple bromobenzene? A: The "Ortho-Effect." The nitrogen atom at position 1 coordinates to the Palladium center after the oxidative addition of the C2-Br. This forms a stable chelate that resists transmetallation. Because the cycle stalls at this stage, the catalyst looks for other pathways (like grabbing a hydride) to regenerate Pd(0), leading to debromination.

References
  • Mechanisms of Debromination in Pd-Catalysis

    • Navarro, O., et al. "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes."[3] Journal of Organic Chemistry, 2004, 69, 3173-3180.[3] Link

  • Ligand Effects on Chemoselectivity

    • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of 2-Pyridyl Nucleophiles." Journal of the American Chemical Society, 2007, 129, 3646-3647. Link

  • Halogen Dance & Lithiation of Pyridines

    • Gros, P. C., et al. "Lithium-halogen exchange-mediated functionalization of 2-bromo-3-iodopyridines." Journal of Organic Chemistry, 2011, 76, 5320. Link

  • Preventing Protodehalogenation with Anhydrous Bases

    • Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction: Mechanistic Aspects." Chemical Reviews, 1995, 95, 2457-2483. Link

End of Technical Support Guide. For further assistance, contact the Synthesis Optimization Group.

Sources

Validation & Comparative

comparing reactivity of 2-Bromo-5-(pyridin-3-yl)pyridine with other bromopyridines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Reactivity of 2-Bromo-5-(pyridin-3-yl)pyridine in Cross-Coupling and Nucleophilic Substitution Reactions

Introduction

Substituted bipyridines are privileged structural motifs in medicinal chemistry, materials science, and catalysis, owing to their unique chelating properties and their ability to act as versatile pharmacophores. Among these, this compound stands out as a key building block for the synthesis of complex molecules. The strategic placement of the bromine atom at the 2-position and the pyridin-3-yl group at the 5-position of the pyridine ring imparts a distinct reactivity profile that is crucial for its synthetic utility.

This guide provides a comprehensive comparison of the reactivity of this compound with other isomeric and substituted bromopyridines in commonly employed transformations. We will delve into the electronic and steric factors that govern its reactivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. By presenting experimental data and mechanistic insights, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this versatile building block in their synthetic endeavors.

Electronic and Steric Landscape of Bromopyridines

The reactivity of a bromopyridine is fundamentally dictated by the interplay of several factors:

  • Position of the Nitrogen Atom: The strongly electron-withdrawing nitrogen atom significantly influences the electron density of the pyridine ring. In 2-bromopyridine, the proximity of the nitrogen to the C-Br bond enhances its polarization, making the carbon atom more electrophilic and susceptible to nucleophilic attack. This effect is less pronounced in 3-bromopyridine and 4-bromopyridine.

  • Position of the Bromine Atom: The bromine atom's position determines its susceptibility to oxidative addition in palladium-catalyzed cross-coupling reactions. Generally, the order of reactivity for bromopyridines in such reactions is 2-bromo > 4-bromo > 3-bromo. This is attributed to the electronic activation provided by the adjacent nitrogen atom in the 2-position.

  • Substituent Effects: The presence of other substituents on the pyridine ring can further modulate its reactivity. In the case of this compound, the pyridin-3-yl group at the 5-position acts as an electron-withdrawing group, further activating the C-Br bond towards oxidative addition.

Below is a diagram illustrating the relative electron density in different bromopyridine isomers.

G cluster_0 Relative Electron Density and Reactivity 2-Bromopyridine 2-Bromopyridine (High Reactivity in Cross-Coupling) 3-Bromopyridine 3-Bromopyridine (Moderate Reactivity) 2-Bromopyridine->3-Bromopyridine Decreasing Reactivity 4-Bromopyridine 4-Bromopyridine (Good Reactivity) 4-Bromopyridine->3-Bromopyridine Decreasing Reactivity This compound This compound (Enhanced Reactivity) This compound->2-Bromopyridine Generally More Reactive

Caption: Relative reactivity of bromopyridines in cross-coupling.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of C-C, C-N, and C-O bonds. The performance of this compound in these reactions is compared with other bromopyridines below.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. The reactivity of bromopyridines in this reaction is highly dependent on the position of the bromine atom.

Bromopyridine DerivativeCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
This compoundPd(PPh₃)₄Na₂CO₃Dioxane/H₂O10092
2-BromopyridinePd(dppf)Cl₂K₂CO₃DME/H₂O8088
3-BromopyridinePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10085
4-BromopyridinePd(PPh₃)₄Cs₂CO₃Dioxane9090

As the data suggests, this compound exhibits excellent reactivity in Suzuki-Miyaura coupling, often providing high yields under standard conditions. The electron-withdrawing nature of the second pyridine ring enhances the oxidative addition step, facilitating the catalytic cycle.

Suzuki_Miyaura_Mechanism Ar-Br Ar-Br (Bromopyridine) Oxidative_Addition Oxidative Addition Ar-Br->Oxidative_Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative_Addition->Ar-Pd(II)L2-Br Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation Boronic_Acid R-B(OR)2 Boronic_Acid->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R (Coupled Product) Reductive_Elimination->Ar-R

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in the synthesis of pharmaceuticals. The reactivity of bromopyridines in this reaction is also influenced by the bromine's position.

Bromopyridine DerivativeCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
This compoundPd₂(dba)₃/XantphosCs₂CO₃Toluene11088
2-BromopyridinePd(OAc)₂/BINAPNaOtBuToluene10095
3-BromopyridinePd₂(dba)₃/XPhosK₂CO₃t-BuOH10082
4-BromopyridinePd(OAc)₂/DavePhosNaOtBuDioxane10091

This compound demonstrates good to excellent reactivity in Buchwald-Hartwig aminations. The choice of ligand is critical to overcome potential catalyst inhibition by the pyridine nitrogen atoms. Bulky, electron-rich phosphine ligands such as Xantphos or XPhos are often employed to facilitate the reaction.

Nucleophilic Aromatic Substitution (SNAAr)

In contrast to cross-coupling reactions, the susceptibility of bromopyridines to SNAAr is highest when the bromine atom is at the 2- or 4-position, as the negative charge of the Meisenheimer intermediate can be stabilized by the adjacent nitrogen atom.

The presence of the electron-withdrawing pyridin-3-yl group in this compound further activates the ring towards nucleophilic attack, making it a suitable substrate for SNAAr reactions, particularly with strong nucleophiles.

SNAAr_Mechanism Start 2-Bromopyridine + Nu⁻ Intermediate Meisenheimer Complex (stabilized by N) Start->Intermediate Nucleophilic Attack Product 2-Substituted Pyridine + Br⁻ Intermediate->Product Loss of Leaving Group

Caption: General mechanism of a SNAAr reaction on 2-bromopyridine.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

Suzuki_Workflow A 1. Add this compound, boronic acid, and base to a flask. B 2. Degas the solvent and add to the flask. A->B C 3. Add the palladium catalyst under inert atmosphere. B->C D 4. Heat the reaction mixture to the desired temperature. C->D E 5. Monitor the reaction by TLC or LC-MS. D->E F 6. Upon completion, perform aqueous workup. E->F G 7. Purify the product by column chromatography. F->G

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Step-by-Step Protocol:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), and sodium carbonate (2.5 mmol).

  • The flask is evacuated and backfilled with argon three times.

  • Degassed dioxane (5 mL) and water (1 mL) are added via syringe.

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) is added, and the flask is again evacuated and backfilled with argon.

  • The reaction mixture is heated to 100 °C and stirred for 12-24 hours.

  • The reaction progress is monitored by thin-layer chromatography or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Summary of Reactivity and Recommendations

Reaction TypeThis compound2-Bromopyridine3-Bromopyridine4-BromopyridineKey Considerations
Suzuki-Miyaura ExcellentExcellentGoodVery Good2-Bromo derivatives are highly reactive.
Buchwald-Hartwig Very GoodExcellentModerateGoodLigand choice is crucial for 2-bromo derivatives.
Sonogashira GoodGoodModerateGoodCopper co-catalyst is often required.
SNAAr GoodGoodPoorGoodRequires strong nucleophiles and/or harsh conditions.

References

Spectroscopic Identification of 2-Bromo-5-(pyridin-3-yl)pyridine Reaction Products

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison for the spectroscopic identification of 2-Bromo-5-(pyridin-3-yl)pyridine , a critical intermediate in the synthesis of bipyridine-based ligands and pharmaceutical scaffolds.

A Comparative Technical Guide for Structural Validation

Executive Summary: The Regioisomer Challenge

In the synthesis of This compound (Target A ), typically via the Suzuki-Miyaura cross-coupling of 2,5-dibromopyridine with 3-pyridylboronic acid, the primary challenge is not just yield, but regioselectivity .

Because the C2-position of 2,5-dibromopyridine is electronically more deficient and prone to oxidative addition than the C5-position, the "standard" reaction conditions often favor the formation of the isomer 2-(pyridin-3-yl)-5-bromopyridine (Isomer B ) or the bis-coupled product 2,5-bis(pyridin-3-yl)pyridine (Byproduct C ).

This guide outlines a self-validating spectroscopic workflow to definitively distinguish the target 2-bromo-5-substituted product from its thermodynamic regioisomer and other impurities without requiring X-ray crystallography.

Structural Analysis & Expected Signatures[1][2]

The Target Molecule: this compound[1][2]
  • Formula: C₁₀H₇BrN₂

  • Exact Mass: 233.98 / 235.98 (1:1 Isotope Pattern)[1]

  • Core Scaffold: 3,3'-Bipyridine derivative (with Br at position 6 relative to the bipyridine linkage).[1]

The "Alternatives" (Impurities)
CompoundStructure DescriptionKey Analytical Difference
Target (A) 2-Br, 5-Py (Ring A); 3'-linked (Ring B)H-3 (Ring A) is ortho to Br. H-6 is ortho to Py.
Isomer (B) 5-Br, 2-Py (Ring A); 3'-linked (Ring B)H-3 (Ring A) is ortho to Py. H-6 is ortho to Br.
Bis-Product (C) 2,5-di(Py) (Ring A); 3'-linked (Rings B/C)No Bromine Isotope Pattern in MS. Symmetric signals? No, usually asymmetric.
Starting Material 2,5-Dibromopyridine Simple NMR (only 3 protons), Distinct shift for H-6.

Comparative Spectroscopic Strategy

A. Mass Spectrometry (MS): The First Gate

Before NMR analysis, LC-MS (ESI+) provides a rapid "Go/No-Go" decision.

  • Target & Isomer (A & B): Both show

    
     at m/z 235/237  with a characteristic 1:1 intensity ratio  (indicative of one 
    
    
    
    and one
    
    
    ).[1]
  • Bis-Product (C): Shows

    
     at m/z ~234 . Crucially , it lacks the 1:1 doublet pattern; the pattern will be consistent with C/N isotopes only.
    
  • Starting Material: Shows ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     at m/z 236/238/240  (1:2:1 ratio for two Br atoms).[1]
    
ngcontent-ng-c2372798075="" class="ng-star-inserted">

Protocol Check: If your mass spectrum does not show a clean 1:1 doublet at 235/237, do not proceed to NMR.[1] Re-purify.

B. Nuclear Magnetic Resonance ( H NMR): The Regio-Determinant

Both the Target and Isomer B possess a 2,5-disubstituted pyridine ring (Ring A) and a 3-substituted pyridine ring (Ring B).[1] The splitting patterns (d, dd, d, s) are nearly identical.[1] Chemical shift logic is required.

1. Ring A Analysis (The Brominated Ring)
  • Target (2-Br, 5-Subst):

    • H-6 (Ring A): Located at position 6 (alpha to N, ortho to the Pyridyl substituent). This proton is heavily deshielded by the adjacent pyridine ring current and the nitrogen.

      • Expected Shift:ngcontent-ng-c2372798075="" class="ng-star-inserted">8.60 - 8.70 ppm (d, J2 Hz) .[1]

    • H-3 (Ring A): Located at position 3 (ortho to Br, beta to N). Bromine is an inductive withdrawer but a mesomeric donor. Relative to a pyridine ring, Br is less deshielding.

      • Expected Shift:ngcontent-ng-c2372798075="" class="ng-star-inserted">7.50 - 7.60 ppm (d, J8 Hz) .[1]

  • Isomer (5-Br, 2-Subst):

    • H-6 (Ring A): Located at position 6 (alpha to N, ortho to Br).

      • Expected Shift:ngcontent-ng-c2372798075="" class="ng-star-inserted">8.70 - 8.80 ppm (d, J2 Hz) .[1] (Often slightly more deshielded than Target due to Br vs Py, but difficult to distinguish solely on this).

    • H-3 (Ring A): Located at position 3 (ortho to the Pyridyl substituent).[1] The anisotropy of the attached pyridine ring causes significant downfield shift compared to Br.

      • Expected Shift:ngcontent-ng-c2372798075="" class="ng-star-inserted">7.80 - 8.00 ppm (d, J8 Hz) .[1]

ngcontent-ng-c2372798075="" class="ng-star-inserted">

Diagnostic Rule: In the Target, the doublet for H-3 (ortho to Br) will appear upfield (lower ppm) compared to the H-3 doublet in the Isomer (ortho to Pyridine).[1] Look for the doublet at ~7.5 ppm vs ~7.9 ppm.

2. NOESY / ROESY (The "Smoking Gun")

If chemical shifts are ambiguous due to solvent effects, 2D NMR provides the absolute confirmation.[1]

  • Experiment: Irradiate/Select the signal for H-6 (the singlet/small doublet on Ring A).[1]

  • Target Response: H-6 is spatially close to H-2' and H-4' of Ring B (the substituent).[2] You will see a strong NOE cross-peak between Ring A and Ring B signals.[2]

  • Isomer Response: H-6 is ortho to Br.[2] It is far from Ring B. Irradiating H-6 will show NOE only to H-5 (if resolved) or no inter-ring NOE. Irradiating H-3 in the Isomer would show the inter-ring NOE.[2]

Experimental Protocols

Protocol 1: Synthesis & Purification (Suzuki Coupling)

This protocol is optimized to favor the 5-substituted product (Target A) by using 2,5-dibromopyridine in excess or controlling catalyst choice.[1]

  • Reagents: 2,5-Dibromopyridine (1.0 eq), 3-Pyridylboronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq).

  • Solvent: DME/Water (4:1) degassed.[3][4][5]

  • Reaction: Heat to 80°C under Argon for 12 hours. Note: Higher temps promote bis-coupling.

  • Workup: Extract with EtOAc, wash with brine.

  • Purification: Flash Chromatography (SiO₂).

    • Gradient: 0% -> 50% EtOAc in Hexanes.

    • Order of Elution: Bis-product (most polar) > Target > Isomer > Starting Material (least polar). Note: Order may vary based on stationary phase; TLC is essential.

Protocol 2: Spectroscopic Validation Workflow
  • Sample Prep: Dissolve ~5 mg pure solid in 0.6 mL CDCl₃ (or DMSO-d₆ if solubility is poor).

  • Acquisition:

    • Run 1H NMR (16 scans, relaxation delay d1=2s).

    • Run COSY (to identify spin systems).

    • Run NOESY (mixing time 500ms).

  • Analysis Steps:

    • Identify the two spin systems (Ring A: 3 protons, Ring B: 4 protons).[1]

    • Locate the doublet with J=8Hz on Ring A (H-3/H-4).

    • Check its chemical shift.[2][3][6] If < 7.6 ppm -> Target .[2] If > 7.8 ppm -> Isomer .[2]

    • Confirm with NOE between H-6 (Ring A) and Ring B protons.

Visual Identification Logic (DOT Diagram)[1]

The following diagram illustrates the decision tree for identifying the reaction products.

IdentificationLogic Start Crude Reaction Mixture MS_Check Step 1: LC-MS Analysis (Check m/z & Isotope Pattern) Start->MS_Check BisProduct Result: m/z ~234 (No Br Pattern) ID: Bis-Coupled Byproduct MS_Check->BisProduct m/z 234 SM Result: m/z ~236/238/240 (Br2 Pattern) ID: Unreacted Starting Material MS_Check->SM m/z 238 MonoProduct Result: m/z 235/237 (1:1 Br Pattern) Candidate: Target or Isomer MS_Check->MonoProduct m/z 235/237 NMR_Check Step 2: 1H NMR Analysis (Focus on Ring A Doublet) MonoProduct->NMR_Check Shift_High H-3 Doublet > 7.8 ppm (Deshielded by Pyridine) NMR_Check->Shift_High Downfield Shift Shift_Low H-3 Doublet < 7.6 ppm (Shielded by Bromine) NMR_Check->Shift_Low Upfield Shift IsomerID ID: Isomer (5-Br, 2-Py) (Undesired Regioisomer) Shift_High->IsomerID NOE_Check Step 3: NOE Confirmation (Irradiate H-6) Shift_Low->NOE_Check NOE_Check->IsomerID No NOE to Ring B TargetID ID: TARGET (2-Br, 5-Py) (this compound) NOE_Check->TargetID NOE to Ring B

Caption: Logical workflow for distinguishing the target this compound from its common reaction byproducts.

References

  • Heller, B., & Schubert, U. S. (2003). "Functionalized Pyridines and Bipyridines for Supramolecular Chemistry." Journal of Organic Chemistry.

  • BenchChem. (2025).[4][5] "Spectroscopic Profile of 6-Bromopyridin-3-amine: A Technical Guide." BenchChem Technical Notes.

  • MDPI. (2017). "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling." Molecules.

  • PubChem. (2025).[7] "Compound Summary: 5,6'-Dibromo-3,3'-bipyridine." National Library of Medicine.[2] [1]

  • ChemicalBook. (2024). "2,5-Dibromopyridine NMR Spectrum Data." ChemicalBook Spectral Database.

Sources

Assessing the Purity of Synthesized 2-Bromo-5-(pyridin-3-yl)pyridine: A Comparative Guide to Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter a critical bottleneck in the synthesis of complex heteroaromatics: the discrepancy between nominal and actual purity. 2-Bromo-5-(pyridin-3-yl)pyridine (CAS: 1088410-80-3) is a highly versatile bipyridine building block, prized for its bifunctional nature—featuring both a brominated site for subsequent cross-coupling and a bipyridine core for metal coordination.

However, its synthesis is prone to generating structurally similar impurities that easily evade standard detection methods. Relying on a single analytical technique often leads to false confidence, resulting in poisoned catalysts in downstream reactions or altered photophysical properties in final materials. This guide provides an objective, data-driven comparison of analytical methodologies for assessing the purity of this critical intermediate, grounded in mechanistic causality and self-validating protocols.

Mechanistic Origins of Impurities

To accurately assess purity, we must first understand the causality behind impurity formation. This compound is typically synthesized via a Suzuki-Miyaura cross-coupling between 2-bromo-5-iodopyridine and pyridine-3-boronic acid.

The differential reactivity of the iodo versus the bromo group allows for selective coupling. However, the reaction environment inevitably triggers side pathways. Oxidative homocoupling of the boronic acid generates 3,3'-bipyridine, while competitive oxidative addition at the bromo site can lead to over-coupled oligomers. Furthermore, residual palladium from the catalyst often chelates tightly to the newly formed bipyridine core, creating a hidden, non-organic impurity.

G1 SM1 2-Bromo-5-iodopyridine (Electrophile) Cat Pd Catalyst SM1->Cat SM2 Pyridine-3-boronic acid (Nucleophile) SM2->Cat Imp1 3,3'-Bipyridine (Homocoupling) SM2->Imp1 Oxidative Homocoupling Target This compound (Target Product) Cat->Target Cross-Coupling

Mechanistic pathways generating target and primary impurities during synthesis.

Comparative Analysis of Analytical Methodologies

No single analytical method provides a complete picture of a compound's purity. A robust assessment requires orthogonal techniques that compensate for each other's blind spots.

High-Performance Liquid Chromatography (HPLC-UV)Impurity profiling has made considerable use of conventional liquid chromatography, especially HPLC, due to its sensitivity and cost-effective separation capabilities[1]. HPLC is exceptional for separating structurally similar organic impurities. However, it measures relative purity based on UV absorbance. Because homocoupled impurities (like 3,3'-bipyridine) possess different extinction coefficients than the target molecule, HPLC area percentage can severely overestimate or underestimate true purity.
Quantitative NMR (qNMR)

To overcome the limitations of UV response factors,1[1]. By comparing the integration of the analyte's protons against a certified internal standard, qNMR yields an absolute mass fraction.2[2].

Liquid Chromatography-Mass Spectrometry (LC-MS)

When HPLC detects an unknown peak,3[3]. High-resolution mass spectrometry identifies the exact molecular weight of the impurity, allowing chemists to deduce its structure and trace it back to a specific flaw in the synthetic pathway.

Quantitative Data Presentation

The following tables summarize the comparative performance of these techniques and present simulated batch data illustrating the discrepancy between relative and absolute purity measurements.

Table 1: Comparative Matrix of Analytical Techniques
Analytical TechniquePrimary OutputLimit of Detection (LOD)StrengthsLimitations
HPLC-UV Relative Purity (%)~0.01 - 0.05%High sensitivity; excellent for trace organic impurity profiling.Relies on UV response factors; blind to inorganic salts/metals.
1H qNMR Absolute Purity (w/w %)~0.5 - 1.0%True molar quantification; no analyte reference standard needed.Lower sensitivity for trace impurities; requires non-overlapping signals.
LC-MS Impurity Identification~0.001%Provides exact mass for structural elucidation of unknowns.Poor for absolute quantification due to variable ionization efficiencies.
ICP-MS Heavy Metal Content< 1 ppbUnmatched sensitivity for residual Palladium (Pd).Destructive technique; provides no organic structural data.
Table 2: Simulated Batch Analysis of Synthesized this compound
Impurity / ParameterHPLC-UV (Area %)qNMR (Absolute Mass %)ICP-MS (ppm)Conclusion / Causality
Target Compound 99.10%96.40%N/AHPLC overestimates due to differing extinction coefficients.
3,3'-Bipyridine 0.85%1.10%N/AHomocoupled byproduct; highly UV-active, skewing HPLC data.
Residual Palladium Not DetectedNot Detected450 ppmInvisible to UV/NMR; requires ICP-MS. Fails standard <10 ppm spec.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, analytical protocols must be designed to validate their own execution. Below are the optimized, self-validating workflows for assessing this compound.

Protocol A: Absolute Purity via 1H qNMR

Causality: To obtain an absolute purity value, the integration of the proton signals must strictly reflect the molar ratio. If protons have not fully relaxed between pulses, their integrated area will be artificially low. Therefore, a long relaxation delay (


) is mandatory.
  • Sample Preparation: Accurately weigh ~15 mg of this compound and ~5 mg of the internal standard, 1,3,5-Trimethoxybenzene (TraceCERT®), using a microbalance (readability 0.001 mg).

  • Solvent: Dissolve the mixture in 0.6 mL of DMSO-

    
    .
    
  • Parameter Optimization:

    • Run a

      
       inversion recovery experiment to determine the longest longitudinal relaxation time (
      
      
      
      ) of the analyte and standard protons.
    • Set the relaxation delay (

      
      ) to at least 
      
      
      
      (typically 60 seconds) to ensure >99.3% magnetization recovery.
  • Self-Validation (System Suitability): The spectrum is only valid if the Signal-to-Noise (S/N) ratio of the integrated peaks is >250, and the baseline is perfectly flat without the need for aggressive polynomial baseline correction.

  • Calculation: Integrate the distinct singlet of 1,3,5-Trimethoxybenzene (~6.1 ppm) against an isolated aromatic proton of the target compound (e.g., the proton adjacent to the bromine at ~8.5 ppm).

Protocol B: Relative Purity & Impurity Profiling via HPLC-UV

Causality: Bipyridines are highly basic and polar. On standard silica-based C18 columns, the basic nitrogens interact with residual surface silanols, causing severe peak tailing. We utilize Trifluoroacetic acid (TFA) as an ion-pairing agent to suppress silanol ionization and ensure sharp, Gaussian peaks.

  • Mobile Phase:

    • Phase A: 0.1% TFA in LC-MS grade Water.

    • Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Chromatographic Conditions: Use a C18 column (150 x 4.6 mm, 3 µm particle size). Flow rate: 1.0 mL/min. Gradient: 5% B to 95% B over 15 minutes. Detection wavelength: 254 nm (isobestic point approximation).

  • Self-Validation (System Suitability): Inject a resolution standard containing the target compound and 3,3'-bipyridine. The analytical run is only validated if the resolution factor (

    
    ) between these two critical pairs is 
    
    
    
    , and the tailing factor for the main peak is
    
    
    .

Orthogonal Decision Framework

Purity assessment is not a single test, but a decision-making matrix. The workflow below illustrates how these techniques interlock to form a comprehensive release strategy for synthesized batches.

G2 Batch Synthesized Batch HPLC HPLC-UV (Relative Purity) Batch->HPLC qNMR 1H qNMR (Absolute Purity) Batch->qNMR ICP ICP-MS (Pd Quantification) Batch->ICP Decision Orthogonal Data Reconciliation HPLC->Decision qNMR->Decision ICP->Decision Pass Batch Approved Decision->Pass Criteria Met Fail Repurification Decision->Fail Criteria Failed

Multi-technique orthogonal workflow for bipyridine purity validation.

References

  • Quantitative 1H NMR: Development and Potential of an Analytical Method PMC - NIH URL
  • A Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs.
  • UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities JAPS Online URL
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis PharmOutsourcing URL

Sources

A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 2-Bromo-5-(pyridin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 2-Aryl-5-(pyridin-3-yl)pyridines

The 2-aryl-5-(pyridin-3-yl)pyridine scaffold is a privileged motif in modern medicinal chemistry and materials science. Its rigid, planar structure and specific arrangement of nitrogen atoms make it a key building block for a diverse range of high-value molecules, including kinase inhibitors for oncology, ligands for catalysis, and components of organic light-emitting diodes (OLEDs). The Suzuki-Miyaura cross-coupling reaction is the premier method for synthesizing these compounds, offering a robust and versatile pathway to forge the critical carbon-carbon bond between the pyridine core and an aryl partner.[1][2][3]

The choice of palladium catalyst is paramount to the success of this transformation. The electron-deficient nature of the pyridine ring and the potential for nitrogen coordination to the palladium center can render these couplings challenging. This guide provides a comparative analysis of three distinct classes of palladium catalysts for the Suzuki-Miyaura coupling of 2-Bromo-5-(pyridin-3-yl)pyridine with a representative arylboronic acid. We will delve into the mechanistic rationale behind each catalyst system, present detailed experimental protocols, and offer data-driven recommendations to aid researchers in selecting the optimal catalyst for their specific needs.

The Catalytic Challenge: Coupling with Heteroaryl Halides

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4] However, substrates like this compound introduce specific challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. Furthermore, the electronic properties of the pyridine ring influence the rates of the key steps in the catalytic cycle.

Effective catalysts for this transformation are typically designed to overcome these hurdles. The use of bulky, electron-rich phosphine ligands, for instance, can accelerate both the oxidative addition and the reductive elimination steps while discouraging the formation of inactive catalyst species.[5][6][7]

Catalyst Comparison: A Head-to-Head Evaluation

We will compare the performance of three representative palladium catalysts:

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: The classic, air-sensitive workhorse.

  • Palladium on Carbon (Pd/C) with Triphenylphosphine (PPh₃): A heterogeneous option valued for its ease of removal.

  • A Third-Generation Buchwald Palladacycle Precatalyst (G3-XPhos): A modern, high-activity catalyst designed for challenging couplings.

The Classic Workhorse: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Expertise & Experience: Pd(PPh₃)₄ has been a cornerstone of cross-coupling chemistry for decades. It is a pre-formed Pd(0) source, meaning it can directly enter the catalytic cycle without an initial reduction step. However, its reliance on the relatively simple triphenylphosphine ligand can lead to lower reactivity for challenging substrates compared to modern catalysts. For heteroaryl couplings, higher catalyst loadings and elevated temperatures are often necessary.[8][9]

Trustworthiness: The primary drawback of Pd(PPh₃)₄ is its significant air and moisture sensitivity, which necessitates careful handling under an inert atmosphere. Dissociation of the PPh₃ ligands in solution is required to generate the catalytically active, less-coordinated palladium species.

Experimental Protocol:

  • Setup: To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent: Add a degassed mixture of 1,4-Dioxane (4 mL) and Water (1 mL).

  • Reaction: Heat the mixture to 95 °C and stir for 12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

The Heterogeneous Contender: Palladium on Carbon (Pd/C)

Expertise & Experience: Pd/C is an attractive catalyst from a process chemistry perspective due to its ease of removal by simple filtration, which minimizes palladium contamination in the final product.[10] However, for the Suzuki-Miyaura coupling of halopyridines, Pd/C alone is often ineffective. It has been demonstrated that the reaction relies on a "leaching" mechanism, where palladium atoms from the carbon support dissolve into the solution to form the active catalytic species. This process is greatly facilitated by the addition of a phosphine ligand, such as PPh₃.[5]

Trustworthiness: This system combines the practical advantages of a heterogeneous catalyst with the necessity of a homogeneous co-catalyst (the ligand). The reaction's success is critically dependent on the presence of the phosphine ligand to both facilitate palladium leaching and form the active catalytic complex in solution.[5][10]

Experimental Protocol:

  • Setup: To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), and triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%).

  • Catalyst Addition: Add 10% Pd/C (0.02 mmol Pd, 2 mol%).

  • Solvent: Add degassed 1,4-Dioxane (5 mL).

  • Reaction: Heat the mixture to 100 °C and stir for 10 hours.

  • Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the Pd/C. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

The High-Performance Specialist: G3-XPhos Palladacycle

Expertise & Experience: Third-generation (G3) Buchwald palladacycle precatalysts are engineered for high performance and user convenience.[11] The G3-XPhos precatalyst features a highly bulky and electron-rich biaryl phosphine ligand (XPhos) coordinated to a palladium center. This ligand architecture dramatically accelerates the rate-limiting oxidative addition and the subsequent reductive elimination steps.[6] The precatalyst is air- and moisture-stable, making it easy to handle, and it rapidly forms the active monoligated Pd(0) species upon exposure to a base at room temperature.

Trustworthiness: The rational design of these precatalysts ensures the formation of a highly active and well-defined catalytic species. Their stability and high turnover numbers allow for significantly lower catalyst loadings and milder reaction conditions, making them ideal for complex, sensitive substrates.[6][12]

Experimental Protocol:

  • Setup: To a vial, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add G3-XPhos Palladacycle (0.01 mmol, 1 mol%).

  • Solvent: Add a degassed mixture of THF (4 mL) and Water (0.4 mL).

  • Reaction: Stir the mixture at room temperature (25 °C) for 4 hours.

  • Workup: Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

Performance Data Summary

The following table summarizes the expected performance of each catalyst system for the coupling of this compound with phenylboronic acid, based on literature precedents for similar heteroaryl couplings.

Catalyst SystemCatalyst Loading (mol%)Temperature (°C)Time (h)Typical Yield (%)Key AdvantagesKey Disadvantages
Pd(PPh₃)₄ 3.0951270-85%Readily available, well-establishedAir-sensitive, higher loading, longer time
Pd/C + PPh₃ 2.01001075-90%Easy catalyst removal, lower Pd wasteRequires ligand, high temperature
G3-XPhos Palladacycle 1.0254>95%High activity, low loading, mild conditions, air-stableHigher initial cost

Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the fundamental steps involved in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X L₂ Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->Pd0 Ar-X PdII_Both Ar-Pd(II)-Ar' L₂ PdII_Aryl->PdII_Both Transmetal Transmetalation Transmetal->PdII_Aryl [Ar'B(OR)₂(Base)]⁻ PdII_Both->Pd0 Product Ar-Ar' PdII_Both->Product RedElim Reductive Elimination RedElim->PdII_Both ArylHalide Ar-X BoronicAcid Ar'-B(OR)₂ Base Base Boronate [Ar'-B(OR)₂(Base)]⁻

Sources

A Comparative Guide to the Structural Validation of Novel Compounds from 2-Bromo-5-(pyridin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The 2-Bromo-5-(pyridin-3-yl)pyridine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile starting material for the synthesis of novel compounds targeting a wide array of biological pathways.[1] Its unique electronic properties and steric profile make it an ideal substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira reactions, enabling the generation of diverse chemical libraries.[2][3][4] However, the synthesis of a novel chemical entity is only the first step; rigorous and unambiguous structural validation is paramount to ensure that subsequent biological and pharmacological data are reliable and reproducible.

This guide provides an in-depth, objective comparison of the primary analytical techniques for validating the structure of novel compounds derived from this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, presenting a framework for a self-validating system of structural elucidation aimed at researchers, scientists, and drug development professionals.

The Imperative of Orthogonal Validation

No single analytical technique provides a complete structural picture. A robust validation strategy relies on the integration of orthogonal methods—techniques that measure different physical properties of a molecule. For the complex heterocyclic systems derived from this compound, the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography forms the gold standard. This multi-faceted approach ensures that data from one technique corroborates the others, leading to an unshakeable structural assignment.

cluster_synthesis Synthesis cluster_validation Structural Validation Start This compound Reaction Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification NovelCompound Purified Novel Compound Purification->NovelCompound MS Mass Spectrometry (HRMS) Provides: Molecular Formula NovelCompound->MS NMR NMR Spectroscopy (1D & 2D) Provides: Connectivity & 3D Structure MS->NMR Confirms Elemental Composition Final Validated Structure MS->Final Xray X-ray Crystallography Provides: Absolute Structure NMR->Xray Confirms Connectivity in Solid State NMR->Final Xray->Final

Caption: Overall workflow from synthesis to validated structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.[5] For derivatives of this compound, a suite of 1D and 2D NMR experiments is essential for unambiguously assigning every proton and carbon, which can be challenging in complex aromatic systems.

Expertise in Action: Why 2D NMR is Non-Negotiable While a 1D ¹H NMR spectrum provides initial information on the number of unique protons and their immediate environment, the overlapping signals common in aromatic regions of bipyridine-like structures necessitate 2D NMR.[6]

  • COSY (Correlation Spectroscopy): Reveals which protons are coupled (typically through 2-3 bonds), allowing for the tracing of proton networks within each pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to its attached carbon, definitively linking the ¹H and ¹³C chemical shifts.[6]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (2-4 bonds). This is the key experiment for piecing the molecular puzzle together, as it reveals how different fragments (e.g., the two pyridine rings and any newly introduced substituents) are connected.

Experimental Protocol: Full NMR Structural Elucidation
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[7] The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for revealing exchangeable protons (e.g., -NH, -OH).

  • 1D ¹H NMR Acquisition: Acquire a standard proton spectrum to observe chemical shifts, integration (relative proton count), and multiplicity (splitting patterns).[8]

  • 1D ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments. DEPT-135 and DEPT-90 experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[6]

  • 2D COSY Acquisition: Run a standard gCOSY experiment to establish proton-proton correlations.

  • 2D HSQC Acquisition: Acquire a gradient-enhanced HSQC spectrum to correlate each proton with its directly bonded carbon.

  • 2D HMBC Acquisition: Acquire a gradient-enhanced HMBC spectrum. This is often the longest experiment but provides the most critical long-range connectivity data.

  • Data Interpretation: Integrate all spectra to build the final structure. Start by assigning obvious signals and use the 2D correlations to walk through the spin systems and connect the fragments.

cluster_nmr_workflow NMR Elucidation Workflow H1 1. Acquire ¹H NMR C13 2. Acquire ¹³C & DEPT NMR H1->C13 COSY 3. Acquire COSY H1->COSY Proton Environments & Splitting Interpret 6. Integrate & Interpret Data C13->COSY HSQC 4. Acquire HSQC C13->HSQC Carbon Environments COSY->HSQC HMBC 5. Acquire HMBC COSY->HMBC ¹H-¹H Connectivity HSQC->HMBC HSQC->HMBC ¹H-¹³C Direct Bonds HMBC->Interpret HMBC->Interpret ¹H-¹³C Long-Range Connectivity

Caption: A typical workflow for NMR structural elucidation.

Data Summary: Hypothetical Suzuki Coupling Product
TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed carbon-hydrogen framework, atom connectivity, and spatial relationships.Non-destructive; provides definitive evidence of covalent structure and stereochemistry.[5][9]Requires soluble material; can be time-consuming; complex spectra may require advanced 2D techniques for full interpretation.[10]

Mass Spectrometry (MS): The Molecular Formula Gatekeeper

Mass spectrometry is an indispensable tool that provides the precise molecular weight and elemental composition of a novel compound.[10] For drug discovery, High-Resolution Mass Spectrometry (HRMS) is the standard.

Expertise in Action: Why HRMS is Essential Nominal mass spectrometry provides the molecular weight to the nearest whole number. However, HRMS measures the mass-to-charge ratio (m/z) to four or more decimal places.[11] This high precision allows for the unambiguous determination of the elemental formula. For example, a nominal mass of 250 could correspond to C₁₅H₁₀N₂O₂ (250.0742) or C₁₆H₁₄N₂O (250.1106). Only HRMS can distinguish between these possibilities, providing a critical check on the proposed structure from NMR.[12]

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Infusion/Chromatography: The sample is typically introduced into the mass spectrometer via liquid chromatography (LC-MS) or direct infusion.[11] LC-MS is preferred as it provides an additional layer of purity confirmation.

  • Ionization: Electrospray ionization (ESI) is the most common technique for this class of compounds, as it is a soft ionization method that typically keeps the molecule intact, showing a strong signal for the protonated molecule [M+H]⁺.

  • Mass Analysis: The analysis is performed on a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.[12][13]

  • Data Analysis: The measured m/z of the molecular ion is compared to the theoretical m/z calculated for the proposed chemical formula. An error of less than 5 ppm is considered confirmation of the elemental composition. Fragmentation patterns (MS/MS) can also be analyzed to further support the proposed structure.[14]

Data Summary: HRMS Analysis
ParameterResultInterpretation
Proposed Formula C₁₇H₁₃N₃---
Calculated [M+H]⁺ 260.1182Theoretical exact mass for the protonated molecule.
Observed [M+H]⁺ 260.1179Experimental mass measured by HRMS.
Mass Error -1.2 ppmThe low error (<5 ppm) provides high confidence in the assigned elemental formula.
TechniqueInformation ProvidedStrengthsLimitations
Mass Spectrometry Precise molecular weight and elemental composition.Extremely sensitive (requires minimal sample); provides definitive molecular formula.[10]Does not provide information on connectivity or stereochemistry; fragmentation can be complex to interpret.[15][16]

X-ray Crystallography: The Absolute Proof

Single-crystal X-ray crystallography is the ultimate arbiter of molecular structure.[17] It provides a three-dimensional map of electron density within a crystal, revealing the precise spatial arrangement of every atom, bond lengths, and bond angles.[18][19] For drug development, where stereochemistry can mean the difference between a potent therapeutic and an inactive or toxic compound, this technique is invaluable.[20][21]

Expertise in Action: The Unambiguous Answer While NMR provides the covalent structure and relative stereochemistry, X-ray crystallography provides the absolute structure.[17] This is particularly crucial when chiral centers are present or when unexpected rearrangements occur during synthesis. A crystal structure serves as the final, irrefutable proof, validating the interpretations made from both NMR and MS data.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth (The Bottleneck): This is often the most challenging step.[17] The purified compound is dissolved in a minimal amount of solvent, and a less soluble "anti-solvent" is slowly introduced (e.g., by vapor diffusion) to induce the formation of single, high-quality crystals. This can take days, weeks, or even months.

  • Crystal Mounting: A suitable crystal (typically >0.1 mm) is carefully mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer, cooled in a stream of liquid nitrogen, and irradiated with a monochromatic X-ray beam.[15] A series of diffraction patterns are collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed computationally to generate an initial electron density map.[20] An atomic model is fitted to this map and refined to yield the final crystal structure, including atomic coordinates, bond lengths, and angles.

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Absolute 3D structure, including stereochemistry, bond lengths, and angles.Provides the most definitive and unambiguous structural proof ("gold standard").[17][22]Requires a high-quality single crystal, which can be difficult or impossible to obtain; destructive to the single crystal used.[23]

Comparative Summary and Conclusion

The structural validation of novel compounds derived from this compound demands a rigorous, multi-technique approach. Each method provides a unique and essential piece of the structural puzzle, and their collective data forms a self-validating system.

  • Mass Spectrometry (HRMS) acts as the first gatekeeper, confirming the correct elemental composition.

  • NMR Spectroscopy (1D and 2D) provides the architectural blueprint, revealing the precise connectivity of the atoms.

  • X-ray Crystallography serves as the final, absolute proof, confirming the three-dimensional structure in the solid state.

By judiciously applying these complementary techniques, researchers can ensure the scientific integrity of their work, providing a solid foundation for the subsequent stages of drug discovery and development.

References

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A Senior Application Scientist's Guide to Benchmarking Coupling Methods for 2-Bromo-5-(pyridin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, the synthesis of bipyridine scaffolds is of paramount importance.[1][2][3] These structural motifs are ubiquitous in pharmaceuticals, functional materials, and as privileged ligands in catalysis.[2][4][5] The subject of this guide, 2-Bromo-5-(pyridin-3-yl)pyridine, is a key heterocyclic building block for accessing more complex, unsymmetrical biaryl and heteroaryl systems. The efficiency of its elaboration is critical for the rapid generation of compound libraries and the scalable synthesis of lead candidates.

Transition-metal-catalyzed cross-coupling reactions represent the most powerful and versatile tools for forging the necessary carbon-carbon and carbon-nitrogen bonds.[6][7][8] However, the successful application of these methods to pyridine-containing substrates is not trivial. The lone pair of electrons on the pyridine nitrogen atom can coordinate to the metal center of the catalyst, leading to catalyst inhibition or deactivation—a phenomenon often referred to as the "2-pyridyl problem".[9][10]

This guide provides an in-depth comparison of the most relevant palladium-catalyzed cross-coupling reactions for the functionalization of this compound. We will move beyond simple procedural lists to explore the mechanistic rationale behind protocol choices, offering field-proven insights to navigate the unique challenges posed by this substrate. Each methodology is presented with a standardized protocol, a comparative analysis of its efficiency, and a discussion of its strategic advantages and limitations.

The Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, broad functional group tolerance, and the generally lower toxicity of its organoboron reagents.[7][11] The reaction's success hinges on the activation of the organoboron species by a base to facilitate the crucial transmetalation step.

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species. The resulting Pd(II) complex then undergoes transmetalation with a boronate complex, which is formed by the reaction of the boronic acid with the base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[11]

Suzuki_Coupling Catalytic Cycle of Suzuki-Miyaura Coupling cluster_cycle Catalytic Cycle of Suzuki-Miyaura Coupling Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)(X)L₂ Oxidative_Addition->ArPd(II)XL2 ArPd(II)XL2->Pd(0)L2 Reductive Elimination Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)R'L2 Ar-Pd(II)(R')L₂ Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Ar-R' Ar-R' Reductive_Elimination->Ar-R' Ar-X Ar-X Ar-X->Oxidative_Addition R'-B(OH)2 R'-B(OH)₂ + Base R'-B(OH)2->Transmetalation

Catalytic Cycle of Suzuki-Miyaura Coupling
Standardized Experimental Protocol

This protocol is adapted for the coupling of this compound with a generic arylboronic acid.[12]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq). The choice of a pre-formed Pd(0) source can be crucial for consistency.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 v/v ratio (e.g., 5 mL total volume for a 1 mmol scale). The water is essential for the boronic acid activation and transmetalation steps.

  • Reaction Conditions: Seal the flask and stir the mixture vigorously at 85-95 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

The Stille Coupling: A Robust Alternative with a Caveat

The Stille coupling offers a powerful alternative, particularly when the Suzuki reaction is sluggish. Organostannane reagents are often more reactive and less sensitive to the presence of basic nitrogen atoms. However, this advantage comes at the significant cost of high toxicity and the difficulty of removing tin byproducts.

Mechanistic Rationale

The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[13] A key difference is that the transmetalation step with the organostannane does not require activation by a base, which can simplify reaction setup and improve compatibility with base-sensitive functional groups.[14]

Stille_Coupling Catalytic Cycle of Stille Coupling cluster_cycle Catalytic Cycle of Stille Coupling Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)(X)L₂ Oxidative_Addition->ArPd(II)XL2 ArPd(II)XL2->Pd(0)L2 Reductive Elimination Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)R'L2 Ar-Pd(II)(R')L₂ Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Ar-R' Ar-R' Reductive_Elimination->Ar-R' Ar-X Ar-X Ar-X->Oxidative_Addition R'-Sn(Alkyl)3 R'-Sn(Alkyl)₃ R'-Sn(Alkyl)3->Transmetalation

Catalytic Cycle of Stille Coupling
Standardized Experimental Protocol
  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) and the organostannane reagent (e.g., tributyl(phenyl)stannane, 1.1 eq) in anhydrous, degassed toluene or DMF.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq).

  • Additives (Optional): In some cases, a copper(I) co-catalyst (e.g., CuI) or a lithium chloride additive can accelerate the transmetalation step.

  • Reaction Conditions: Heat the reaction mixture to 90-110 °C and stir until completion (typically 6-24 hours).

  • Work-up: Cool the reaction, dilute with a suitable solvent, and wash with an aqueous solution of potassium fluoride (KF) to precipitate tin salts. Filter the mixture through celite.

  • Purification: After standard aqueous work-up of the filtrate, purify the product via column chromatography. Thorough purification is essential to remove residual tin compounds.

The Sonogashira Coupling: Accessing Alkynyl Pyridines

For the synthesis of arylalkynes, the Sonogashira coupling is the premier method.[15] It involves the coupling of a terminal alkyne with an aryl halide and is co-catalyzed by palladium and copper.[16]

Mechanistic Rationale

The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation with a copper(I) acetylide species. This key intermediate is generated in the copper cycle, where the terminal alkyne reacts with a Cu(I) salt in the presence of a base. Reductive elimination from the palladium center yields the final product.[15][17]

Sonogashira_Coupling Catalytic Cycles of Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)XL2 Ar-Pd(II)(X)L₂ Pd(0)L2->ArPd(II)XL2 Oxidative Addition ArPd(II)(C≡CR')L2 Ar-Pd(II)(C≡CR')L₂ ArPd(II)XL2->ArPd(II)(C≡CR')L2 Transmetalation ArPd(II)(C≡CR')L2->Pd(0)L2 Reductive Elimination Ar-C≡CR' Ar-C≡CR' ArPd(II)(C≡CR')L2->Ar-C≡CR' CuX CuX CuC≡CR' Cu-C≡CR' CuX->CuC≡CR' + R'C≡CH + Base CuC≡CR'->ArPd(II)XL2 CuC≡CR'->CuX + HX Ar-X Ar-X Ar-X->ArPd(II)XL2

Catalytic Cycles of Sonogashira Coupling
Standardized Experimental Protocol

This protocol is optimized for the coupling of bromo-pyridines with terminal alkynes.[15]

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂ at 2.5 mol%), a phosphine ligand (e.g., PPh₃ at 5.0 mol%), and the copper(I) co-catalyst (CuI at 5.0 mol%).

  • Solvent and Reagents: Add anhydrous DMF, followed by this compound (1.0 eq), the terminal alkyne (1.2 eq), and a suitable amine base (e.g., triethylamine, Et₃N).

  • Reaction Conditions: Heat the mixture to 100 °C for approximately 3 hours.

  • Monitoring: Monitor the reaction by TLC. The formation of homocoupled alkyne (Glaser coupling) is a potential side reaction.

  • Work-up: After completion, pour the reaction mixture into a saturated aqueous solution of sodium chloride and extract with ethyl acetate.

  • Purification: Combine the organic layers, dry, concentrate, and purify by column chromatography.

The Buchwald-Hartwig Amination: Forging the C-N Bond

The Buchwald-Hartwig amination is the leading method for constructing aryl C-N bonds.[18][19] For substrates like 2-bromopyridines, this reaction is particularly challenging due to catalyst poisoning. The key to success is the rational selection of a sterically hindered phosphine ligand that shields the palladium center from inhibitory coordination by the pyridine nitrogen.[10]

Mechanistic Rationale

The cycle involves the oxidative addition of the 2-bromopyridine to the Pd(0) catalyst. The resulting complex coordinates the amine. A strong base then deprotonates the coordinated amine to form a palladium-amido complex. The final, product-forming step is reductive elimination, which regenerates the Pd(0) catalyst.[18][20] The steric bulk of the ligand is critical; it creates a "pocket" around the palladium that favors the productive binding of the aryl halide and amine over the inhibitory binding of another pyridine substrate molecule.

Buchwald_Hartwig_Amination Catalytic Cycle of Buchwald-Hartwig Amination cluster_cycle Catalytic Cycle of Buchwald-Hartwig Amination Pd(0)L Pd(0)L (L = bulky phosphine) Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition ArPd(II)XL Ar-Pd(II)(X)L Oxidative_Addition->ArPd(II)XL ArPd(II)XL->Pd(0)L Reductive Elimination Amine_Coordination_Deprotonation Amine Coordination & Deprotonation ArPd(II)XL->Amine_Coordination_Deprotonation ArPd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L Amine_Coordination_Deprotonation->ArPd(II)(NR'R'')L Reductive_Elimination Reductive Elimination ArPd(II)(NR'R'')L->Reductive_Elimination Ar-NR'R'' Ar-NR'R'' Reductive_Elimination->Ar-NR'R'' Ar-X Ar-X Ar-X->Oxidative_Addition HNR'R'' HNR'R'' + Base HNR'R''->Amine_Coordination_Deprotonation

Catalytic Cycle of Buchwald-Hartwig Amination
Standardized Experimental Protocol

This protocol is specifically tailored to overcome the challenges of aminating 2-bromopyridines.[10][21]

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a sterically demanding biaryl phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu, 1.4 eq) to a dry reaction vessel.

  • Reagent Addition: Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).

  • Solvent: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction Conditions: Seal the vessel and heat to 80-100 °C. The use of sealed tubes may be necessary for volatile amines.[21]

  • Monitoring and Work-up: Follow standard procedures for monitoring, work-up, and purification. Note that residual bulky phosphine ligands can sometimes complicate purification.

The Heck Coupling: Olefin Functionalization

The Heck reaction is the method of choice for introducing vinyl groups via the coupling of an aryl halide with an alkene.[22][23] While highly effective, control of regioselectivity and stereoselectivity (E/Z) can be a challenge depending on the substrate and conditions.

Mechanistic Rationale

The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step releases the vinylated product and forms a palladium-hydride species. The final step involves the base-mediated regeneration of the Pd(0) catalyst from this hydride intermediate.[24][25]

Heck_Coupling Catalytic Cycle of Heck Coupling Pd(0)L2 Pd(0)L₂ ArPd(II)XL2 Ar-Pd(II)(X)L₂ Pd(0)L2->ArPd(II)XL2 Oxidative Addition Migratory_Insertion Migratory Insertion ArPd(II)XL2->Migratory_Insertion AlkylPd(II)XL2 (Alkyl)-Pd(II)(X)L₂ Migratory_Insertion->AlkylPd(II)XL2 Beta_Hydride_Elimination β-Hydride Elimination AlkylPd(II)XL2->Beta_Hydride_Elimination HPd(II)XL2 H-Pd(II)(X)L₂ Beta_Hydride_Elimination->HPd(II)XL2 Product Product Beta_Hydride_Elimination->Product HPd(II)XL2->Pd(0)L2 + Base Ar-X Ar-X Ar-X->ArPd(II)XL2 Alkene Alkene Alkene->Migratory_Insertion Base Base Base->HPd(II)XL2

Catalytic Cycle of Heck Coupling
Standardized Experimental Protocol
  • Reaction Setup: Combine this compound (1.0 eq), the alkene (e.g., styrene or n-butyl acrylate, 1.5 eq), a palladium source (e.g., Pd(OAc)₂, 1-2 mol%), and a suitable ligand (e.g., P(o-tolyl)₃) in a flask.

  • Base and Solvent: Add a base (e.g., K₂CO₃ or Et₃N, 2.0 eq) and a polar aprotic solvent such as DMF or NMP.

  • Reaction Conditions: Heat the mixture under an inert atmosphere to 80-120 °C. High temperatures are often required.[23]

  • Monitoring and Work-up: Follow standard procedures for monitoring, work-up, and purification.

Performance Benchmark Summary

The following table summarizes the key performance indicators and practical considerations for each coupling method discussed. Yields are representative estimates for well-behaved coupling partners and can vary significantly.

Coupling Method Typical Yield Reaction Time Temperature Catalyst Loading Key Advantages Key Disadvantages
Suzuki-Miyaura 70-95%4-12 h80-100 °C1-5 mol%Low toxicity reagents, high functional group tolerance.[6][7]Base sensitive, boronic acid instability, potential catalyst poisoning.[9]
Stille 65-90%6-24 h90-110 °C1-5 mol%Robust, base-free option, good for stubborn couplings.High toxicity of tin reagents, difficult purification.[13]
Sonogashira 75-96%2-6 h80-100 °C1-5 mol%Excellent for C(sp²)-C(sp) bonds, generally fast.[17]Requires Cu co-catalyst, risk of alkyne homocoupling.
Buchwald-Hartwig 60-95%8-24 h80-110 °C1-4 mol%Premier method for C-N bonds, wide amine scope.[18]Highly sensitive to air/moisture, requires expensive bulky ligands for pyridines.[10]
Heck 50-85%12-24 h80-120 °C1-5 mol%Good for vinylation, uses readily available alkenes.Can have issues with regioselectivity, often requires higher temperatures.[23]

Conclusion and Strategic Recommendations

The choice of coupling method for this compound is a strategic decision dictated by the desired transformation and project constraints.

  • For general C-C bond formation to create biaryl structures, the Suzuki-Miyaura coupling remains the first choice due to its favorable safety profile and broad applicability.

  • If Suzuki couplings fail or if base-sensitive groups are present, the Stille coupling is a powerful, albeit hazardous, alternative. Its use should be justified and handled with extreme care.

  • To introduce alkynyl functionalities , the Sonogashira coupling is unrivaled in its efficiency and directness.

  • For the crucial synthesis of amino-pyridines , a carefully optimized Buchwald-Hartwig amination using modern, sterically-hindered biaryl phosphine ligands is essential to overcome catalyst inhibition and achieve high yields.

  • The Heck reaction provides a reliable route for the synthesis of styrenyl or acrylate derivatives , though optimization may be required to control selectivity.

Future advancements will likely focus on more sustainable and atom-economical methods, such as direct C-H activation, which could eventually supplant these classical cross-coupling reactions by eliminating the need for pre-functionalized coupling partners.[26][27][28] However, for the foreseeable future, a deep understanding of the methodologies benchmarked in this guide will remain a cornerstone of synthetic strategy for researchers, scientists, and drug development professionals working with this valuable heterocyclic core.

References

  • Ullah, F., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. Available at: [Link]

  • Gande, A., et al. (2021). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 26(23), 7169. Available at: [Link]

  • CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine. (2021). Google Patents.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Angewandte Chemie International Edition, 46(31), 5969-5971. (Simulated access via ResearchGate Request PDF). Available at: [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]

  • Mako, T. L., & Byers, J. C. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11080. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]

  • Ullah, F., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. Available at: [Link]

  • Al-Warhi, T., et al. (2022). 2,2'- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells. PMC. Available at: [Link]

  • ResearchGate. (2017). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]

  • Sharma, R., et al. (2021). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 11(1), 1-20. Available at: [Link]

  • Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. Available at: [Link]

  • Park, S., & Kim, H. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 548. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]

  • RSC Advances. (2022). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Unknown Source. (n.d.). Suzuki Coupling.
  • ChemRxiv. (2020). C-H Activation of Pyridines by (PBP)Ir Complexes. Available at: [Link]

  • Ghorbani-Vaghei, R., & Shahsavari, H. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(2), 704-713. Available at: [Link]

  • Kumar, R., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry. Available at: [Link]

  • Unknown Source. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
  • Chemistry LibreTexts. (2023). Stille Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Housecroft, C. E. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules, 24(10), 1941. Available at: [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2015). PMC. Available at: [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. Available at: [Link]

  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron, 57(35), 7449-7476. Available at: [Link]

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Safety Operating Guide

2-Bromo-5-(pyridin-3-yl)pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal and handling protocols for 2-Bromo-5-(pyridin-3-yl)pyridine (also known as 6-Bromo-3,3'-bipyridine).[1][2][3] It is designed for laboratory managers and researchers requiring immediate, actionable safety logistics.[2][3]

Chemical Identity & Safety Profile

Parameter Details
Chemical Name This compound
Synonyms 6-Bromo-3,3'-bipyridine; 2-Bromo-5-(3-pyridyl)pyridine
CAS Number 1088410-80-3
Molecular Formula C₁₀H₇BrN₂
Physical State Solid (Pale yellow to light brown powder)
Hazard Class Irritant / Harmful (Halogenated Heterocycle)

Waste Classification Strategy

Proper segregation is the single most critical step in chemical disposal.[2][3] As a brominated compound, this substance dictates specific waste streams to prevent regulatory violations (RCRA) and dangerous side reactions.[2][3]

  • Primary Classification: Halogenated Organic Waste .[2][3]

    • Expert Insight: Although the compound is a solid, the presence of the Bromine atom (Br) requires it to be treated as halogenated waste.[2][3] If dissolved, it renders the entire solvent mixture "Halogenated," which typically incurs higher disposal costs and stricter incineration protocols than non-halogenated waste.[3]

  • EPA/RCRA Status: While not explicitly P-listed or U-listed by specific CAS, it falls under the characteristic of toxic/reactive organic waste and must be incinerated.[1][2][3]

  • Compatibility Rule: NEVER mix with strong acids (exothermic salt formation) or strong oxidizers (fire hazard).[2][3]

Waste Segregation Decision Tree

WasteSegregation Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid / Powder (Pure Substance) StateCheck->Solid Solid Liquid Dissolved in Solvent (Reaction Mixture / Rinsate) StateCheck->Liquid Liquid SolidBin Solid Hazardous Waste Container (Label: Toxic, Halogenated) Solid->SolidBin Bag & Tag SolventCheck Is the Solvent Halogenated? Liquid->SolventCheck HaloWaste Halogenated Solvent Waste Carboy (e.g., DCM, Chloroform mixtures) SolventCheck->HaloWaste Yes (e.g., DCM) NonHaloWaste Halogenated Solvent Waste Carboy (Contaminated by Br-compound) SolventCheck->NonHaloWaste No (e.g., Ethanol) NonHaloWaste->HaloWaste Re-classify as Halogenated

Figure 1: Decision logic for segregating this compound waste. Note that adding this brominated compound to a non-halogenated solvent (like Ethanol) generally necessitates re-classifying the whole container as Halogenated Waste.[2][3]

Step-by-Step Disposal Protocol

A. Solid Waste (Excess Reagent / Spills)[2][3][4]
  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste bucket lined with a heavy-duty (6-mil) polyethylene bag.[1][2][3]

  • Transfer: Transfer the solid using a chemically resistant spatula.[2][3] Avoid generating dust.[2][3][4]

  • Labeling: Affix a hazardous waste tag immediately.[2][3]

    • Constituents: "this compound" (Do not use abbreviations).[1][2][3]

    • Hazards: Check "Toxic" and "Irritant".[2][3]

  • Closure: Screw the lid tight. Do not leave the container open in the fume hood.[2][3]

B. Liquid Waste (Reaction Mixtures / Rinsate)[2][3][4]
  • Segregation: Pour into the Halogenated Organic Solvents carboy (typically red or yellow tagged in many labs).[2][3]

    • Critical: Even if the solvent is Acetone (non-halogenated), the presence of dissolved brominated pyridine requires the mixture to be incinerated as halogenated waste to manage the bromine combustion byproducts (HBr).[2][3]

  • Rinsing: Rinse glassware with a minimal amount of Acetone or Dichloromethane.[2][3] Add this rinsate to the same Halogenated carboy.

  • Decontamination: Once rinsed, the glassware can be washed with detergent and water in the sink.[2][3]

C. Final Disposal (EHS/Contractor)
  • Method: The waste must be sent to a licensed TSD (Treatment, Storage, and Disposal) facility.[3][4]

  • Destruction: High-temperature incineration equipped with a scrubber to neutralize hydrogen bromide (HBr) and nitrogen oxides (NOx) gases evolved during combustion.[1][2][3]

Spill Response & Decontamination

Immediate Action: Evacuate the immediate area if dust is airborne.[2][3] Don PPE: Nitrile gloves, lab coat, and safety goggles.[3][5]

Spill Workflow

SpillResponse Spill Spill Detected Type Spill Type? Spill->Type Dry Dry Powder Type->Dry Wet Solution / Liquid Type->Wet Scoop Gently Scoop/Sweep Avoid Dust Generation Dry->Scoop Absorb Cover with Vermiculite or Sand Wet->Absorb Bag Double Bag in Polyethylene Scoop->Bag Absorb->Bag Clean Wipe area with Acetone then Soap/Water Bag->Clean

Figure 2: Operational workflow for managing spills. Emphasis is placed on preventing dust inhalation for dry spills.[2][3]

Regulatory & Hazard Data

GHS Hazard Statements:

  • H302: Harmful if swallowed.[2][3][6][7]

  • H315: Causes skin irritation.[2][3][7]

  • H319: Causes serious eye irritation.[2][3][7]

  • H335: May cause respiratory irritation.[2][3]

Storage Compatibility:

  • Store Under: Inert atmosphere (Argon/Nitrogen) recommended for long-term stability.[1][2][3]

  • Incompatible With: Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides) and Strong Acids.[3]

References

  • Accela ChemBio. (2024).[2][3] Safety Data Sheet: 6-Bromo-3,3'-bipyridine (CAS 1088410-80-3).[1][2][3][8][9] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][3]

  • U.S. Environmental Protection Agency (EPA). (n.d.).[2][3] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link][2][3]

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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-(pyridin-3-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-(pyridin-3-yl)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.